T-1101 tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2.C7H8O3S/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30);2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWEAVKLYQREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T-1101 Tosylate: A First-in-Class Hec1/Nek2 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1101 tosylate is an orally bioavailable, first-in-class small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3] This interaction is critical for the proper regulation of mitosis, and its disruption by this compound leads to a cascade of events culminating in the apoptotic death of cancer cells.[1][2][3] Preclinical studies have demonstrated potent in vitro and in vivo antitumor activity across a range of cancer types, including breast, liver, leukemia, and colorectal cancers.[1] this compound has completed Phase I clinical trials and is advancing to Phase II for the treatment of advanced refractory solid tumors, particularly neuroendocrine tumors.[1][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data and generalized experimental protocols.
Core Mechanism of Action: Targeting the Hec1/Nek2 Interaction
The primary mechanism of action of this compound is the specific disruption of the interaction between Hec1 and Nek2.[1][3] Hec1 is a crucial component of the kinetochore, a protein complex essential for chromosome segregation during mitosis.[2] Nek2, a serine/threonine kinase, phosphorylates Hec1, a step that is vital for its mitotic function.[2][3] In many cancers, both Hec1 and Nek2 are overexpressed, contributing to chromosomal instability and tumor progression.[3]
This compound binds to Hec1, preventing its interaction with Nek2. This inhibition sets off a chain of events that selectively targets rapidly dividing cancer cells:
-
Nek2 Degradation: The disruption of the Hec1/Nek2 complex leads to the proteasome-mediated degradation of Nek2.[1][2]
-
Chromosomal Misalignment: Without proper Hec1 phosphorylation by Nek2, cancer cells are unable to correctly align their chromosomes at the metaphase plate during mitosis.[1][2]
-
Mitotic Disruption & Apoptosis: The failure in chromosome segregation triggers the spindle assembly checkpoint, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[1][2][3]
Quantitative Data
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity against a variety of human cancer cell lines, with IC50 values in the low nanomolar range.
| Parameter | Value | Cancer Type(s) | Reference |
| IC50 Range | 14.8 - 21.5 nM | Not specified | [2] |
| IC50 Range | 14 - 74 nM | Various human cancer cell lines | [6] |
| GI50 Range | 15 - 70 nM | Human liver cancer cells |
Table 1. In Vitro Potency of this compound.
In Vivo Antitumor Efficacy
This compound has shown significant tumor growth inhibition in various xenograft models.
| Cancer Type | Cell Line | Animal Model | Key Findings | Reference |
| Liver Cancer | Huh-7 | Mice | Antitumor activity with oral administration. | [2] |
| Breast Cancer | BT474 | Mice | Antitumor activity with oral administration. | [2] |
| Breast Cancer | MDA-MB-231 | Mice | Antitumor activity with oral administration. | [2] |
| Breast Cancer | MCF7 | Mice | Antitumor activity with oral administration. | [2] |
Table 2. In Vivo Efficacy of this compound in Xenograft Models.
Synergistic Antitumor Activity
This compound has been shown to act synergistically with other established anticancer drugs.
| Combination Agent | Cancer Type / Model | Effect | Reference |
| Sorafenib | Liver Cancer (Huh-7 xenograft) | Co-administration of T-1101 allowed for a 50% reduction in the required sorafenib dose for comparable in vivo activity. | [2] |
| Doxorubicin | Select cancer cells (in vitro) | Synergistic effects observed. | [1][2] |
| Paclitaxel | Select cancer cells (in vitro) | Synergistic effects observed. | [1][2] |
| Topotecan | Select cancer cells (in vitro) | Synergistic effects observed. | [1][2] |
Table 3. Synergistic Effects of this compound with Other Anticancer Agents.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Nek2 Degradation
This technique is used to detect the levels of specific proteins, in this case, Nek2.
-
Cell Lysis: Treat cancer cells with this compound (e.g., 1 µM for 3-24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against Nek2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of Nek2 protein.
Immunofluorescence for Chromosomal Misalignment
This method allows for the visualization of chromosomes and the mitotic spindle within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
Blocking: Block with a solution containing BSA to prevent non-specific antibody binding.
-
Antibody Staining: Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) followed by a fluorescently-labeled secondary antibody.
-
DNA Staining: Counterstain the DNA (chromosomes) with DAPI or Hoechst.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Analyze the images for evidence of chromosomal misalignment at the metaphase plate in treated cells compared to controls.
Conclusion
This compound represents a novel and promising therapeutic strategy for a range of cancers. Its unique mechanism of action, centered on the inhibition of the Hec1/Nek2 interaction, leads to mitotic catastrophe and apoptotic cell death in cancer cells. The potent in vitro and in vivo efficacy, coupled with synergistic effects with standard chemotherapeutic agents, underscores its potential as a valuable addition to the oncology treatment landscape. Further clinical investigation in Phase II trials will be crucial in defining the clinical utility of this first-in-class agent.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for iterative indirect immunofluorescence imaging in cultured cells, tissue sections, and metaphase chromosome spreads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
T-1101 Tosylate: A First-in-Class Hec1/Nek2 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to T-1101 tosylate, a novel, orally active small molecule inhibitor targeting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] this compound has emerged as a promising first-in-class clinical candidate for cancer therapy, demonstrating potent anti-tumor effects in various cancer models.[3]
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(4-(4-((5-(2-methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate | MedKoo Biosciences |
| CAS Number | 2250404-95-4 | GlpBio |
| Molecular Formula | C₃₁H₃₁N₅O₆S₃ | GlpBio, MedKoo Biosciences |
| Molecular Weight | 665.80 g/mol | MedKoo Biosciences |
| Appearance | Solid | MedKoo Biosciences |
| Solubility | DMSO: 62.5 mg/mL (93.87 mM) | GlpBio |
| Water: Insoluble | Selleck Chemicals | |
| Stability | Good thermal stability. Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | MedChemExpress, Selleck Chemicals |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer activity by specifically disrupting the interaction between Hec1 and Nek2.[2][3] Hec1 is a critical component of the kinetochore, and its phosphorylation by Nek2 is essential for proper chromosome segregation during mitosis.[1][2] In many cancers, Hec1 is overexpressed, contributing to aneuploidy and tumor progression.
The binding of T-1101 to Hec1 prevents its interaction with Nek2, leading to a cascade of downstream events that ultimately result in apoptotic cell death.[1] The key cellular consequences of Hec1/Nek2 inhibition by this compound include:
-
Nek2 Degradation: Disruption of the Hec1/Nek2 complex leads to the degradation of Nek2.[1]
-
Chromosomal Misalignment: Inhibition of Hec1 function results in improper attachment of microtubules to the kinetochores, causing chromosomal misalignment during mitosis.[1]
-
Mitotic Arrest and Apoptosis: The severe chromosomal abnormalities trigger the spindle assembly checkpoint, leading to mitotic arrest and subsequent induction of apoptosis.[1][4]
-
Reduction in Cell-Cycle Proteins: Treatment with this compound has been shown to decrease the levels of key cell-cycle regulatory proteins, including cyclin A1, cyclin B1, and cyclin D1.[4]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Pharmacokinetics and In Vivo Efficacy
This compound exhibits good oral bioavailability and has demonstrated significant anti-tumor activity in various preclinical cancer models.[1]
Table 2: Pharmacokinetic and In Vivo Activity of this compound
| Parameter | Value | Species/Model | Source |
| Oral Bioavailability (F) | 77.4% | Not Specified | [1] |
| Oral AUC | 62.5 µM·h | Not Specified | [1] |
| In Vitro IC₅₀ | 14.8 - 21.5 nM | Various human cancer cell lines | [1] |
| In Vivo Efficacy | Significant tumor growth inhibition | Mice bearing human liver (Huh-7), breast (BT-474, MCF-7, MDA-MB-231) cancer xenografts | [1] |
| Recommended Phase 2 Dose | 200 mg/day (200 mg QD or 100 mg BID) | Humans | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full experimental details are proprietary or found within the cited primary literature, this section outlines the general methodologies used in the evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process, optimized from a 4-aryl-N-pyridinylcarbonyl-2-aminothiazole scaffold.[1] The process is designed to enhance potency and water solubility.
References
T-1101 Tosylate: A First-in-Class Hec1/Nek2 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Discovery and Synthesis of T-1101 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, orally bioavailable small molecule inhibitor that represents a first-in-class therapeutic agent targeting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). The disruption of this interaction, critical for mitotic regulation in cancer cells, leads to chromosomal misalignment, Nek2 degradation, and subsequent apoptotic cell death. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, positioning it as a promising candidate for cancer therapy.
Discovery and Development
Synthesis of this compound
The synthesis of this compound originates from a 2-aminothiazole scaffold. While the specific, multi-step synthesis is proprietary, the general approach for creating 4-aryl-N-pyridinylcarbonyl-2-aminothiazole derivatives involves the reaction of a substituted bromoacetophenone with a thiourea derivative to form the 2-aminothiazole ring. This is followed by an acylation reaction at the 2-amino position with an appropriate pyridinylcarbonyl chloride. The tosylate salt is then formed by reacting the free base with p-toluenesulfonic acid.
Experimental Protocol: General Synthesis of 4-Aryl-N-pyridinylcarbonyl-2-aminothiazole Derivatives
-
Synthesis of 2-amino-4-arylthiazole:
-
A mixture of an appropriately substituted acetophenone and thiourea is reacted in the presence of a halogenating agent, such as iodine or pyridinium tribromide, in a suitable solvent like ethanol.
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon completion, the reaction is cooled, and the product is precipitated, filtered, and purified, often by recrystallization.
-
-
Acylation of 2-amino-4-arylthiazole:
-
The synthesized 2-amino-4-arylthiazole is dissolved in an aprotic solvent, such as dichloromethane or tetrahydrofuran, along with a non-nucleophilic base (e.g., triethylamine or pyridine).
-
The appropriate pyridinylcarbonyl chloride is added dropwise to the solution at a controlled temperature, often 0 °C.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.
-
The reaction mixture is then washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the crude product, which is then purified by column chromatography.
-
-
Formation of the Tosylate Salt:
-
The purified 4-aryl-N-pyridinylcarbonyl-2-aminothiazole free base is dissolved in a suitable solvent, such as isopropanol or acetone.
-
A solution of p-toluenesulfonic acid monohydrate in the same solvent is added dropwise.
-
The resulting salt precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final this compound product.
-
Mechanism of Action
This compound functions by specifically disrupting the protein-protein interaction between Hec1 and Nek2.[1][2] Both Hec1 and Nek2 are key regulators of mitosis and are frequently overexpressed in various cancers.[1] The phosphorylation of Hec1 by Nek2 is an essential step for proper chromosome segregation during cell division.[1] By inhibiting this interaction, this compound triggers a cascade of cellular events that ultimately lead to cancer cell death.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Biological Activity
| Parameter | Value | Cell Lines | Reference |
| Antiproliferative IC₅₀ | 14.8 - 21.5 nM | Various human cancer cell lines | [1] |
| Cytotoxicity GI₅₀ | 15 - 70 nM | Human liver cancer cells | [2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | Dosage | Outcome | Reference |
| Liver Cancer | Huh-7 | 2.5 mg/kg, p.o., twice daily | Significant tumor growth inhibition | [2] |
| Breast Cancer | BT474, MDA-MB-231, MCF7 | Not specified | Promising antitumor activity | [1] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 77.4% | Not specified | [1] |
| Area Under the Curve (AUC) | 62.5 µM·h | Not specified | [1] |
Table 4: Clinical Trial Data (Phase I)
| Parameter | Value | Population | Reference |
| Recommended Phase 2 Dose (RP2D) | 200 mg/day | Patients with advanced refractory solid tumors |
Key Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive, PI-negative cells are considered early apoptotic.
-
FITC-positive, PI-positive cells are considered late apoptotic or necrotic.
-
In Vivo Human Tumor Xenograft Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ Huh-7 cells) into the flank of immunodeficient mice (e.g., SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 2.5 mg/kg, twice daily). The control group receives the vehicle.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Caption: Preclinical to clinical workflow for this compound.
Conclusion
This compound is a promising, first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction with potent anticancer activity demonstrated in a range of preclinical models. Its specific mechanism of action, favorable pharmacokinetic profile, and successful progression into clinical trials highlight its potential as a valuable therapeutic option for patients with various solid tumors. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in different cancer indications.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
T-1101 Tosylate: A First-in-Class Hec1/Nek2 Protein-Protein Interaction Inhibitor for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The disruption of protein-protein interactions (PPIs) has emerged as a promising strategy in oncology. The mitotic pathway, often dysregulated in cancer, presents a wealth of targets. One such critical interaction is between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2), two proteins essential for proper chromosome segregation during mitosis.[1] Their overexpression is frequently correlated with cancer formation, progression, and poor prognosis.[2][3] T-1101 tosylate is a novel, orally active, first-in-class small molecule inhibitor designed to specifically disrupt the Hec1/Nek2 interaction, leading to mitotic catastrophe and selective cancer cell death.[4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies.
The Hec1/Nek2 Axis in Mitosis and Oncology
Hec1 is a critical component of the kinetochore, the proteinaceous structure that assembles on the centromeres of chromosomes and mediates their attachment to the mitotic spindle.[5][6] The function of Hec1 is tightly regulated by phosphorylation. Nek2, a serine/threonine kinase, phosphorylates Hec1 on serine 165 (S165), a step that is indispensable for the proper alignment and segregation of chromosomes.[1][2] Disruption of this phosphorylation event leads to severe errors in mitosis and can trigger apoptosis.[1] Given that both Hec1 and Nek2 are often overexpressed in a variety of human cancers, targeting their interaction represents a highly specific and attractive therapeutic strategy.[2][6]
This compound: Mechanism of Action
This compound functions by directly binding to Hec1, thereby physically obstructing its interaction with Nek2.[6] This prevents the Nek2-mediated phosphorylation of Hec1 at S165.[2] A novel and critical aspect of its mechanism is the induction of a "death-trap": the binding of T-1101 to Hec1 triggers the proteasome-mediated degradation of any Nek2 that subsequently binds to the Hec1-inhibitor complex.[2][3] This dual action—blocking phosphorylation and inducing Nek2 degradation—leads to a cascade of cellular events including chromosomal misalignment, spindle abnormalities, mitotic arrest, and ultimately, apoptotic cell death.[5][6]
Preclinical Data
This compound has demonstrated potent and selective anti-tumor activity in a range of preclinical models.
In Vitro Activity
The compound exhibits potent antiproliferative activity against a variety of human cancer cell lines, with IC50 values in the low nanomolar range.[5][7] Notably, it is also highly active in cell lines that express multidrug resistance protein 1 (MDR1), suggesting it may overcome certain forms of chemoresistance.[4][7] T-1101 is relatively inactive in non-cancerous cell lines, indicating a favorable selectivity for tumor cells.[5][8]
| Cell Line Type | Representative Cell Lines | IC50 / GI50 (nM) | Reference |
| Various Cancers | Multiple Human Cancer Lines | 14.8 - 21.5 (IC50) | [5] |
| Various Cancers | Multiple Human Cancer Lines | 14 - 74 (IC50) | [7] |
| Liver Cancer | Huh-7, etc. | 15 - 70 (GI50) | [9] |
| MDR-expressing | N/A | 7 - 19 (IC50) | [7] |
Table 1. In Vitro Antiproliferative Activity of T-1101.
In Vivo Efficacy
Oral administration of this compound has shown effective tumor growth inhibition in multiple xenograft animal models.[4] It achieves high concentrations in tumor tissues.[5] Furthermore, T-1101 demonstrates synergistic activity when combined with other standard-of-care chemotherapeutic agents like doxorubicin, paclitaxel, topotecan, and sorafenib.[4][5][7]
| Tumor Model | Animal Model | Dosing Regimen (Oral) | Key Outcomes | Reference |
| Liver Cancer | Mice with Huh-7 xenografts | 2.5 mg/kg (BID) with Sorafenib (12.5 mg/kg) | Comparable activity to Sorafenib alone at 25 mg/kg | [5][9] |
| Breast Cancer | Mice with BT474, MDA-MB-231, MCF7 xenografts | 2.5 mg/kg (BID) | Significant tumor growth inhibition | [5][10] |
| Various Cancers | General Xenograft Models | 10 - 25 mg/kg (BID) | Determined as the effective inhibitory dose range | [7] |
Table 2. Summary of In Vivo Efficacy in Xenograft Models.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have highlighted the drug's suitability for oral administration.
| Parameter | Value | Significance | Reference |
| Bioavailability (F) | 77.4% | Excellent oral absorption | [5] |
| AUC | 62.5 µM·h | Demonstrates good systemic exposure | [5] |
| Formulation | Capsule | Convenient for clinical use and patient compliance | [4] |
| Safety | Inactive against a panel of kinases and hERG channel | Indicates high target specificity and low risk of cardiac toxicity | [5][8] |
Table 3. Pharmacokinetic and Safety Properties of this compound.
Clinical Development
This compound has successfully completed a Phase I clinical trial in patients with advanced refractory solid tumors.[4][11] The trial established the safety, tolerability, and recommended Phase II dose.
| Trial Phase | Status | Key Findings | Reference |
| Phase I | Completed | - Favorable safety and good tolerability- No dose-limiting toxicities (DLTs) observed- Rapid absorption | [4] |
| Recommended Phase II Dose (RP2D) | Determined | 200 mg/day (administered as 200 mg QD or 100 mg BID) | [4] |
| Phase II | FDA Approved | To investigate efficacy in patients with advanced neuroendocrine tumors (NETs) | [4][12] |
Table 4. Clinical Trial Summary for this compound.
Key Experimental Protocols
The characterization of this compound involved several key experimental procedures to elucidate its mechanism of action and efficacy.
Co-Immunoprecipitation (Co-IP) for Hec1/Nek2 Interaction
-
Objective: To determine if T-1101 disrupts the physical interaction between Hec1 and Nek2 in a cellular context.
-
Methodology:
-
Culture cells (e.g., HeLa) and treat with either DMSO (vehicle control) or T-1101 at a specified concentration (e.g., 25 µM) for a set duration (e.g., 36 hours).[6]
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the cleared lysate with an antibody against Nek2 (or Hec1) overnight at 4°C to form antibody-protein complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody against Hec1 (or Nek2) to detect the co-precipitated protein. A diminished Hec1 band in the T-1101-treated sample indicates disruption of the interaction.[6]
-
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
-
Objective: To confirm the direct binding of T-1101 to Hec1 and rule out binding to Nek2.
-
Methodology:
-
Immobilize purified recombinant His-tagged Hec1 or GST-tagged Nek2 onto a sensor chip (e.g., NTA chip for His-Hec1).[6]
-
Prepare a series of concentrations of T-1101 in a suitable running buffer (e.g., HBSD).
-
Inject the T-1101 solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in resonance units (RU) in real-time to monitor the association and dissociation of the compound.
-
Regenerate the sensor chip surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kinetic parameters like the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A significant RU change for the Hec1-coated chip but not the Nek2-coated chip confirms direct and specific binding to Hec1.[6]
-
Affinity Pull-Down Assay for Binding Site Identification
-
Objective: To identify the specific region on Hec1 where T-1101 binds.
-
Methodology:
-
Synthesize a biotin-conjugated version of T-1101 (and a negative control compound).[2]
-
Express various deletion mutants of GFP-tagged Hec1 in cells (e.g., HeLa).[2]
-
Prepare cell lysates containing the different Hec1 mutants.
-
Incubate the lysates with streptavidin-conjugated beads that have been pre-loaded with the biotinylated T-1101.
-
After incubation, wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using an anti-GFP antibody.
-
The absence of a band for a specific deletion mutant indicates that the deleted region contains the inhibitor's binding site (e.g., deletion of amino acids L394-I408 in Hec1 prevents pull-down).[2]
-
Conclusion
This compound is a promising, orally bioavailable, first-in-class Hec1/Nek2 interaction inhibitor with a novel "death-trap" mechanism of action. It has demonstrated potent and selective anticancer activity in preclinical models and a favorable safety profile in a Phase I clinical trial.[4][5] By targeting a key regulatory node in the mitotic pathway that is frequently overactive in cancer, T-1101 represents a targeted therapeutic strategy with the potential to address unmet needs in oncology, particularly in advanced solid tumors.[4] Ongoing Phase II clinical trials will be critical in defining its efficacy and role in the treatment of neuroendocrine and potentially other tumors.[12]
References
- 1. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taivex.com [taivex.com]
- 5. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. taivex.com [taivex.com]
Preclinical Efficacy of T-1101 Tosylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] The Hec1/Nek2 signaling axis is a critical regulator of mitotic progression, and its dysregulation is implicated in the development and progression of various malignancies. By disrupting this interaction, this compound induces mitotic catastrophe and subsequent apoptotic cell death in cancer cells, presenting a promising therapeutic strategy for a range of solid tumors.[1] This technical guide provides a comprehensive summary of the preclinical data supporting the efficacy of this compound, including its in vitro and in vivo activities, mechanism of action, and detailed experimental protocols.
Core Efficacy Data
The preclinical development of this compound has demonstrated potent anti-cancer activity across a variety of cancer cell lines and in vivo tumor models.
In Vitro Antiproliferative Activity
T-1101 has shown potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[1] A related small molecule inhibitor of the Hec1/Nek2 pathway, INH1, has also demonstrated significant growth inhibition.
| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |
| T-1101 | Various Human Cancer Cell Lines | Antiproliferation Assay | 14.8 - 21.5 nM | [1] |
| INH1 | Multiple Human Breast Cancer Cell Lines | Growth Inhibition Assay | 10 - 21 µM |
In Vivo Antitumor Efficacy
Oral administration of this compound has demonstrated significant antitumor activity in multiple human tumor xenograft models in mice.
| Tumor Model | Cell Line | Treatment | Key Findings | Reference |
| Liver Cancer | Huh-7 | This compound | Showed promising antitumor activity. Oral co-administration with sorafenib allowed for a dose reduction of sorafenib.[1] | [1] |
| Breast Cancer | BT474, MDA-MB-231, MCF7 | This compound | Demonstrated promising antitumor activity.[1] | [1] |
| Breast Cancer | MDA-MB-468 | INH1 | Retarded tumor growth with no apparent side effects. |
While specific tumor growth inhibition (TGI) percentages are not publicly available in the reviewed literature, the effective inhibitory dose of T-1101 in xenograft animal models was determined to be between 10 and 25 mg/kg, administered twice a day.
Mechanism of Action: The Hec1/Nek2 Signaling Pathway
This compound exerts its anticancer effects by disrupting the critical interaction between Hec1 and Nek2 during mitosis.
-
Hec1 and Nek2 in Mitosis: Hec1 is a key component of the outer kinetochore, essential for proper chromosome segregation. Nek2 is a kinase that phosphorylates Hec1, a step that is crucial for its function.
-
Inhibition by T-1101: T-1101 binds to Hec1, preventing its interaction with Nek2.
-
Cellular Consequences: This disruption leads to a cascade of events, including the degradation of Nek2, improper chromosome alignment at the metaphase plate, and ultimately, the induction of apoptotic cell death.[1]
Caption: Hec1/Nek2 signaling and this compound inhibition.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Antiproliferative Assay
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (IC50).
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., Huh-7, MDA-MB-231, BT474, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB) assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., Huh-7 or MDA-MB-231) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2) / 2).
-
Treatment Initiation: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups.
-
Drug Administration: this compound is administered orally (p.o.) at specified doses and schedules (e.g., 10-25 mg/kg, twice daily). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The study is terminated when tumors in the control group reach a specified size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study.
Caption: A generalized workflow for assessing in vivo efficacy.
Conclusion
The preclinical data for this compound strongly support its development as a novel anticancer agent. Its potent in vitro and in vivo efficacy, combined with a well-defined mechanism of action targeting a key mitotic pathway, underscores its potential as a valuable therapeutic option for patients with various solid tumors. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans.
References
The Role of the Hec1/Nek2 Pathway in Tumorigenesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process lead to aneuploidy, a hallmark of cancer. The interaction between the Highly Expressed in Cancer 1 (Hec1, also known as Ndc80) protein and the NIMA-related kinase 2 (Nek2) forms a critical regulatory node that governs proper mitotic progression. Both Hec1 and Nek2 are frequently overexpressed in a multitude of human cancers, and their elevated expression levels often correlate with poor patient prognosis.[1][2][3][4] This technical guide provides an in-depth examination of the Hec1/Nek2 signaling pathway, its dysregulation in tumorigenesis, key experimental methodologies used to study this interaction, and its emergence as a promising target for novel anticancer therapeutics.
The Hec1/Nek2 Signaling Axis: A Core Mitotic Regulator
The Hec1/Nek2 pathway is fundamental to the orchestration of chromosome segregation. Hec1 is a core component of the Ndc80 kinetochore complex, which forms the primary attachment site for spindle microtubules. Nek2 is a cell cycle-regulated serine/threonine kinase that localizes to the centrosome and kinetochores.
The central event in this pathway is the direct phosphorylation of Hec1 by Nek2.[5] This interaction occurs specifically during the G2/M phase of the cell cycle.[1][5] Nek2 phosphorylates Hec1 at Serine 165 (S165), a highly conserved residue.[1][5][6][7][8] This phosphorylation event is essential for modulating the stability of kinetochore-microtubule attachments and is critical for the proper signaling of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are correctly attached before allowing the cell to enter anaphase.[7][8]
Caption: The Hec1/Nek2 signaling pathway during normal mitosis.
Dysregulation of the Hec1/Nek2 Pathway in Cancer
The aberrant overexpression of Hec1 and Nek2 is a common feature in a wide array of human malignancies, including breast, colorectal, liver, and lung cancer.[1][4][6] This overexpression disrupts the tightly regulated process of mitosis. Elevated levels of Nek2 lead to hyper-phosphorylation of Hec1, which can result in defective chromosome alignment and a weakened Spindle Assembly Checkpoint.[6][7] This failure to properly monitor and correct chromosome attachments allows cells to enter anaphase prematurely, leading to a high rate of chromosome missegregation. The resulting aneuploidy and chromosomal instability (CIN) are driving forces in tumor initiation, progression, and the development of drug resistance.[4][9] Clinical data indicates a strong correlation between the co-elevation of Hec1 and Nek2 expression and shorter survival times for cancer patients, highlighting the pathway's clinical significance.[1]
Caption: Logical flow of the Hec1/Nek2 pathway's role in tumorigenesis.
Quantitative Data Summary
The dysregulation of the Hec1/Nek2 pathway and its potential as a therapeutic target are supported by quantitative data from numerous studies.
Table 1: Hec1/Nek2 in Human Cancers
| Cancer Type | Observation | Clinical Correlation | Reference |
|---|---|---|---|
| Breast Cancer | Co-elevated expression of Hec1 and Nek2. | Associated with the shortest patient survival. | [1] |
| Multiple Cancers | Hec1 overexpression detected in a variety of human cancers. | Linked to poor prognosis. | [2][3] |
| Gastrointestinal | Nek2 is consistently overexpressed in GI cancers. | Associated with tumor progression and drug resistance. | [10] |
| Various Tumors | Nek2 is abnormally expressed in a wide variety of cancers. | Contributes to chromosome instability. |[9] |
Table 2: Inhibitors Targeting the Hec1/Nek2 Pathway
| Inhibitor | Mechanism of Action | Potency (GI₅₀ / IC₅₀) | Reference |
|---|---|---|---|
| INH1 | Disrupts Hec1/Nek2 interaction by binding to Hec1. | 10-21 µM (in breast cancer cell lines) | [2][3] |
| INH154 | Binds Hec1, blocks S165 phosphorylation by Nek2. | 0.12 - 0.20 µM (in cancer cell lines) | [1] |
| T-1101 tosylate | NEK2/HEC1 inhibitor. | 14.8–21.5 nM (in vitro) |[10] |
Key Experimental Protocols
Verifying the interaction and functional consequences of the Hec1/Nek2 pathway involves several key experimental techniques.
Co-Immunoprecipitation (Co-IP) to Confirm In Vivo Interaction
This protocol is used to demonstrate the physical association between endogenous Hec1 and Nek2 proteins within a cellular context.
Caption: Experimental workflow for Hec1/Nek2 Co-Immunoprecipitation.
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture human cells (e.g., HeLa, synchronized in G2/M phase) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).[11]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G agarose bead slurry to ~1 mg of cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of primary antibody (e.g., rabbit anti-Hec1) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 40-50 µL of fresh Protein A/G agarose bead slurry to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer.
-
Boil the sample for 5-10 minutes to dissociate the protein complexes from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant.
-
Analyze the supernatant via SDS-PAGE and Western Blotting using a primary antibody against Nek2 to confirm its presence in the Hec1 immunoprecipitate.
-
In Vitro Kinase Assay
This protocol is used to demonstrate the direct phosphorylation of Hec1 by Nek2.
Detailed Protocol:
-
Reagent Preparation:
-
Obtain purified, active recombinant Nek2 kinase.
-
Obtain a purified recombinant Hec1 fragment (containing Ser165) as the substrate.
-
Prepare Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare ATP solution containing [γ-³²P]ATP for radioactive detection or use a non-radioactive method with a phospho-specific antibody.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine 1 µg of Hec1 substrate with 100 ng of active Nek2 kinase in 20 µL of Kinase Assay Buffer.
-
Initiate the reaction by adding ATP (final concentration 100 µM) mixed with [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
As a negative control, run a parallel reaction without Nek2 kinase.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 20 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film (autoradiography) to detect the radiolabeled, phosphorylated Hec1. Alternatively, perform a Western Blot using a phospho-specific antibody against Hec1 pS165.
-
Therapeutic Targeting of the Hec1/Nek2 Pathway
The specific role of the Hec1/Nek2 interaction in mitosis and its prevalence in cancer make it an attractive target for therapeutic intervention.[1][2] Unlike traditional spindle poisons (e.g., taxanes) that affect microtubules in all cells, targeting a mitosis-specific protein-protein interaction offers the potential for a wider therapeutic window and reduced side effects.[1]
Several small molecules have been developed to disrupt the Hec1/Nek2 interaction.[4] Compounds like INH1 and its more potent derivatives (e.g., INH154) have been shown to bind directly to Hec1, preventing its phosphorylation by Nek2.[1][2][10] This disruption leads to mitotic catastrophe and cell death specifically in cancer cells.[1] Interestingly, some of these inhibitors create a "death-trap" mechanism, where the binding of the inhibitor to Hec1 triggers the proteasome-mediated degradation of Nek2.[1] More recent developments, such as the clinical candidate this compound, have shown potent antiproliferative activity in vitro and promising antitumor efficacy in xenograft models, leading to Phase I clinical trials.[10]
Conclusion
The Hec1/Nek2 pathway is a critical regulator of mitotic fidelity, and its dysregulation is a key contributor to the chromosomal instability that drives tumorigenesis. The frequent overexpression of both proteins in human cancers and the correlation with poor clinical outcomes underscore its importance as both a prognostic biomarker and a high-value therapeutic target. The development of specific inhibitors that disrupt the Hec1/Nek2 interaction represents a promising strategy for a new class of targeted anticancer agents, moving beyond broad-acting spindle poisons to a more precise mechanism of inducing mitotic death in cancer cells. Further research and clinical evaluation of these inhibitors are crucial steps toward translating this fundamental biological understanding into effective cancer therapies.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 5. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nek2 kinase in chromosome instability and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
Understanding the Pharmacokinetics of Oral T-1101 Tosylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is critical for mitotic regulation, and its disruption by T-1101 leads to cancer cell death, positioning it as a promising therapeutic agent for advanced solid tumors. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of oral this compound, compiling available preclinical and clinical data. The information presented herein is intended to support further research and development of this novel anti-cancer agent.
Introduction
This compound represents a novel approach to cancer therapy by targeting the Hec1/Nek2 axis, which is frequently overexpressed in various cancers and is associated with tumor progression and poor prognosis. By specifically disrupting this interaction, T-1101 induces mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2] The development of an oral formulation of T-1101 offers a convenient and patient-compliant treatment modality.[1] This document details the pharmacokinetic profile of oral this compound, covering its absorption, distribution, metabolism, and excretion (ADME) characteristics as understood from preclinical and early clinical investigations.
Mechanism of Action and Signaling Pathway
This compound functions by obstructing the binding of Nek2 to Hec1. This disruption prevents the Nek2-mediated phosphorylation of Hec1, a crucial step for proper chromosome segregation during mitosis. The downstream effects of this inhibition include Nek2 degradation, chromosomal misalignment, and ultimately, the induction of apoptotic cell death in cancer cells.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Pharmacokinetics
In Vivo Studies in Mice
Pharmacokinetic studies in mice have demonstrated good oral bioavailability for this compound.[2]
Table 1: Preclinical Pharmacokinetic Parameters of Oral this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 77.4% | [2] |
| Area Under the Curve (AUC) | 62.5 µM·h | [2] |
Experimental Protocols
Note: Detailed experimental protocols for the preclinical studies, such as the specific mouse strain, dosing vehicle, and blood sampling time points, are not yet fully available in the public domain. The following is a generalized workflow based on standard preclinical pharmacokinetic studies.
Preclinical Pharmacokinetic Study Workflow
Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.
Clinical Pharmacokinetics
Phase I Clinical Trial
A Phase I, open-label, dose-escalation study of this compound has been completed in patients with advanced refractory solid tumors.[1] The trial was designed to evaluate the safety, tolerability, and pharmacokinetic profile of T-1101 and to determine the recommended Phase II dose (RP2D).[3] The results indicated that T-1101 is rapidly absorbed and exhibits a favorable safety and tolerability profile, with no dose-limiting toxicities observed.[1] Based on the findings from the Phase I trial, the RP2D has been established at 200 mg/day, which can be administered as 200 mg once daily or 100 mg twice daily.[1]
The latest data from this Phase I trial have been accepted for online publication at the 2025 American Society of Clinical Oncology (ASCO) Annual Meeting and for a poster presentation at the 2025 European Society for Medical Oncology (ESMO) Congress.[4][5] However, detailed quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC) from the published, peer-reviewed literature are not available at the time of this writing.
Experimental Protocols
Note: Specific details of the clinical trial protocol, including the full dosing and blood sampling schedules, are not yet publicly available. The following represents a typical workflow for a Phase I dose-escalation study with pharmacokinetic assessments.
Phase I Clinical Trial Workflow
Caption: Generalized workflow for a Phase I dose-escalation trial with pharmacokinetic evaluation.
Bioanalytical Methods
The quantification of T-1101 in biological matrices such as plasma is crucial for pharmacokinetic analysis. While a specific, validated bioanalytical method publication for T-1101 is not yet available, such studies typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
A generalized LC-MS/MS method development and validation workflow would include:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma matrix.
-
Chromatographic Separation: Use of a suitable C18 column with a gradient mobile phase to achieve separation of T-1101 from endogenous plasma components.
-
Mass Spectrometric Detection: Utilization of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of T-1101 and an internal standard.
-
Method Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion and Future Directions
This compound is a promising, first-in-class oral inhibitor of the Hec1/Nek2 interaction with demonstrated preclinical oral bioavailability and a favorable safety profile in early clinical trials. The recommended Phase II dose has been established, and further clinical development is underway. The public release of the detailed pharmacokinetic data from the Phase I study at upcoming major oncology conferences will be critical for a more complete understanding of its clinical pharmacology. Future research should focus on population pharmacokinetic modeling to identify potential sources of variability in drug exposure and to further refine dosing strategies in specific patient populations. As T-1101 progresses into Phase II trials, a thorough characterization of its pharmacokinetic-pharmacodynamic (PK-PD) relationship will be essential to optimize its therapeutic use.
References
T-1101 Tosylate: A Technical Guide to its Mechanism of Action in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is critical for proper mitotic progression, and its disruption by this compound leads to significant antitumor effects. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in cancer cells. It includes a summary of its antiproliferative activity, detailed experimental protocols for assessing its cellular effects, and visualizations of the key signaling pathways involved.
Introduction
The accurate segregation of chromosomes during mitosis is a fundamental process for cellular proliferation. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The interaction between Hec1 and Nek2 is a crucial component of the spindle assembly checkpoint, ensuring the fidelity of chromosome segregation. This compound has emerged as a promising therapeutic agent that selectively targets this interaction, leading to mitotic catastrophe and subsequent cell death in cancer cells.
Antiproliferative Activity of this compound
This compound has demonstrated potent in vitro antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Huh-7 | Liver Cancer | 14.8 - 21.5 | [1] |
| MDA-MB-231 | Breast Cancer | 14.8 - 21.5 | [1] |
| BT474 | Breast Cancer | Not Specified | [1] |
| MCF7 | Breast Cancer | Not Specified | [1] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism of action of this compound is the disruption of the Hec1/Nek2 protein-protein interaction. This disruption initiates a cascade of cellular events culminating in apoptosis and cell cycle arrest, primarily at the G2/M phase.
Signaling Pathway
The binding of this compound to Hec1 prevents its phosphorylation by Nek2. This inhibition leads to the degradation of Nek2, resulting in chromosomal misalignment and activation of the apoptotic pathway.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for the assessment of this compound-induced apoptosis and cell cycle arrest.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptotic cells using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Wash with cold PBS.
-
For suspension cells, centrifuge and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Experimental workflow for apoptosis assay.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
This compound represents a novel and targeted approach to cancer therapy by specifically inhibiting the Hec1/Nek2 interaction. This action leads to mitotic disruption, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inhibitors of the Hec1/Nek2 pathway. Further studies are warranted to fully elucidate the downstream signaling cascades and to explore synergistic combinations with other anticancer agents.
References
Molecular Docking Studies of T-1101 Tosylate with the Hec1/Nek2 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking studies of T-1101 tosylate, a potent inhibitor of the Hec1/Nek2 protein-protein interaction, a critical nexus in mitotic regulation and a promising target in oncology. This document outlines the signaling pathway, presents available quantitative data, details a representative experimental protocol for molecular docking, and provides visualizations to facilitate understanding.
Introduction: The Hec1/Nek2 Interaction as a Therapeutic Target
Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) are key regulators of mitosis. Their interaction is essential for proper spindle assembly and chromosome segregation.[1][2] Overexpression of both Hec1 and Nek2 has been observed in various cancers and is often associated with poor prognosis.[1] this compound is an orally bioavailable small molecule inhibitor that disrupts the Hec1/Nek2 interaction, leading to mitotic arrest and apoptosis in cancer cells.[3] Molecular docking studies are crucial for elucidating the binding mechanism of this compound and for the rational design of next-generation inhibitors.
The Hec1/Nek2 Signaling Pathway
The interaction between Hec1 and Nek2 is a critical step in the mitotic checkpoint. Nek2 phosphorylates Hec1, a component of the Ndc80 kinetochore complex, which is essential for stable kinetochore-microtubule attachments. Disruption of this interaction by this compound leads to a cascade of events culminating in apoptotic cell death.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for T-1101 Tosylate In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of T-1101 tosylate, a first-in-class inhibitor of the Hec1/Nek2 protein-protein interaction, on the viability of cancer cell lines. The protocols outlined below are standard colorimetric and luminescent assays widely used to assess cell proliferation and cytotoxicity.
Introduction
This compound is an orally bioavailable small molecule that selectively targets the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2)[1][2][3]. This interaction is critical for proper mitotic spindle formation and chromosome segregation[4]. By disrupting the Hec1/Nek2 complex, this compound induces mitotic catastrophe and subsequent apoptotic cell death in cancer cells[2][5][6]. It has demonstrated potent antiproliferative activity in various cancer cell lines with IC50 values in the nanomolar range[7][8]. The following protocols describe methods to quantify the cytotoxic effects of this compound on cancer cells in vitro.
Data Presentation
The quantitative data from the cell viability assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound. The results can be presented in a table format as shown below.
| Cell Line | This compound IC50 (nM) | Assay Type | Incubation Time (hours) |
| e.g., Huh-7 | Value | MTT | 72 |
| e.g., MDA-MB-231 | Value | XTT | 72 |
| e.g., BT474 | Value | CellTiter-Glo | 72 |
| e.g., MCF7 | Value | MTT | 72 |
Experimental Workflow
The general workflow for assessing the in vitro cell viability effects of this compound involves cell seeding, compound treatment, incubation, addition of viability reagent, and signal measurement.
Caption: Experimental workflow for determining the IC50 of this compound.
Hec1/Nek2 Signaling Pathway and this compound Mechanism of Action
This compound functions by inhibiting the phosphorylation of Hec1 by Nek2, a crucial step for the proper attachment of spindle microtubules to the kinetochores of chromosomes during mitosis.
Caption: Mechanism of action of this compound on the Hec1/Nek2 signaling pathway.
Experimental Protocols
Choose one of the following detailed protocols to assess the effect of this compound on cancer cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Huh-7, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader[9].
-
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This is another colorimetric assay that measures cellular metabolic activity. The formazan product in this assay is water-soluble.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
XTT Addition and Incubation:
-
Data Acquisition:
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1), but use opaque-walled plates suitable for luminescence readings.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes[13][14].
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[14][15].
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis[13].
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[13][14].
-
Record the luminescence using a luminometer[13].
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. glpbio.com [glpbio.com]
- 4. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. zellx.de [zellx.de]
- 13. OUH - Protocols [ous-research.no]
- 14. ch.promega.com [ch.promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols for T-1101 Tosylate in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of T-1101 tosylate, a first-in-class inhibitor of the Hec1/Nek2 protein-protein interaction, in human cancer cell line-based research. Detailed protocols for assessing its anti-cancer effects, including cell viability, apoptosis induction, and cell cycle arrest, are presented.
Introduction
This compound is a novel, orally bioavailable small molecule that disrupts the interaction between two critical mitotic regulators, Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] This disruption leads to Nek2 degradation, chromosomal misalignment, mitotic catastrophe, and ultimately, apoptotic cell death in cancer cells.[1] this compound has demonstrated potent antiproliferative activity in a variety of cancer cell lines, including those derived from breast, liver, leukemia, and colorectal cancers, with IC50 values in the nanomolar range. This document provides detailed protocols for investigating the effects of this compound on human cancer cell lines.
Data Presentation
In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Huh-7 | Liver Cancer | 14.8 - 21.5 |
| MDA-MB-231 | Breast Cancer | 14.8 - 21.5 |
| BT474 | Breast Cancer | Not specified |
| MCF7 | Breast Cancer | Not specified |
| K562 | Leukemia | Not specified |
| Various Human Cancer Cell Lines | Multiple Types | 14 - 74 |
| MDR-expressing Cell Lines | Multiple Types | 7 - 19 |
Note: The IC50 values are approximate and may vary depending on the specific experimental conditions, including cell density and incubation time.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
References
preparing T-1101 tosylate stock solution for cell culture
An orally active, first-in-class inhibitor of the Hec1/Nek2 protein-protein interaction, T-1101 tosylate, is a promising agent in cancer therapy research.[1][2][3] Its mechanism involves the disruption of mitotic regulation in cancer cells, which leads to chromosomal misalignment and ultimately, apoptotic cell death.[1][4] For researchers investigating its therapeutic potential, the correct preparation and application of a stock solution for in vitro studies are paramount.
This document provides a comprehensive guide for preparing and using this compound in a cell culture setting, complete with detailed protocols and supporting data.
Physicochemical and Solubility Data
Accurate preparation of a stock solution begins with understanding the fundamental properties of the compound. This compound is soluble in DMSO.[5][6] Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2250404-95-4 | [5][6] |
| Molecular Formula | C₃₁H₃₁N₅O₆S₃ | [5][6][7] |
| Molecular Weight | 665.8 g/mol | [5][6][7] |
| Synonyms | TAI-95 tosylate | [2][5][6] |
| Solubility | 62.5 mg/mL in DMSO (93.87 mM) | [5] |
| Appearance | Solid powder | [6] |
Recommended Stock Solution Parameters
For consistency and to minimize degradation, stock solutions should be prepared, aliquoted, and stored according to the following guidelines. The in vitro antiproliferative activity (IC50) has been observed in the range of 14.8-21.5 nM.[1][2][5]
| Parameter | Recommendation | Source |
| Solvent | Dimethyl Sulfoxide (DMSO), sterile | [5][6] |
| Recommended Stock Conc. | 10 mM | [2][5] |
| Short-Term Storage (1 month) | -20°C, protected from light | [2][5] |
| Long-Term Storage (6 months) | -80°C, protected from light | [2][5] |
| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution, which is a common starting concentration for in vitro screening.
Materials:
-
This compound powder (MW: 665.8 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare a 10 mM solution, calculate the mass of this compound required.
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock: Mass = 10 mM × 1 mL × 665.8 g/mol = 6.658 mg.
-
-
Weighing: Carefully weigh 6.66 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. To aid solubility, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath for a short period.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected cryovials or microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (up to six months).[2][5]
Protocol 2: Dilution of Stock Solution for Cell Treatment
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in sterile cell culture medium.
-
Final Dilution: Further dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment.
-
Example for 1 µM final concentration: Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used for the highest concentration of this compound to account for any solvent-induced effects.
-
Application: Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control. Studies have used treatment times ranging from 3 to 24 hours.[2][5]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general method to determine the IC50 value of this compound in a specific cancer cell line.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 nM to 10 µM). Remove the overnight medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mechanism of Action
This compound functions by specifically inhibiting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] This interaction is critical for the proper function of the spindle assembly checkpoint during mitosis.[1] By blocking this interaction, this compound leads to the degradation of Nek2, which in turn causes chromosomal misalignment and mitotic catastrophe, ultimately triggering apoptotic cell death in cancer cells.[1]
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. taivex.com [taivex.com]
- 5. glpbio.com [glpbio.com]
- 6. medkoo.com [medkoo.com]
- 7. biocompare.com [biocompare.com]
Application Notes and Protocols for T-1101 Tosylate in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, in preclinical mouse xenograft models of cancer. The protocols outlined below are based on available preclinical data and are intended to serve as a guide for designing and executing in vivo efficacy studies.
Mechanism of Action
This compound is a small molecule inhibitor that specifically disrupts the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is crucial for proper mitotic regulation in cancer cells. The phosphorylation of Hec1 by Nek2 is an essential step for its mitotic function. By inhibiting this interaction, this compound leads to a cascade of cellular events including Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death in cancer cells.[1][2] This targeted mechanism of action suggests cancer specificity with reduced impact on non-cancerous cells.[2]
Signaling Pathway
The signaling pathway affected by this compound is central to mitotic progression. A simplified representation of this pathway and the inhibitory action of T-1101 is depicted below.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy and pharmacokinetic parameters of this compound in mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Key Findings |
| Liver Cancer | Huh-7 | SCID | 2.5 mg/kg, twice daily | Oral | Halved the required dose of sorafenib for comparable activity.[2] |
| Liver Cancer | Huh-7 | SCID | 25 mg/kg, twice daily | Oral | Showed promising antitumor activity.[3] |
| Liver Cancer | Huh-7 | SCID | 50 mg/kg, twice daily | Oral | Showed promising antitumor activity.[3] |
| Breast Cancer | BT-474 | SCID | 25 mg/kg, twice daily | Oral | Showed significant in vivo activity.[4] |
| Breast Cancer | BT-474 | SCID | 50 mg/kg, twice daily | Oral | Showed significant in vivo activity. |
| Breast Cancer | MCF-7 | SCID | 25 mg/kg, twice daily | Oral | Showed significant in vivo activity.[4] |
| Breast Cancer | MCF-7 | SCID | 50 mg/kg, twice daily | Oral | Showed significant in vivo activity. |
| Breast Cancer | MDA-MB-231 | SCID | 25 mg/kg, twice daily | Oral | Showed significant in vivo activity.[4] |
| Breast Cancer | MDA-MB-231 | SCID | 50 mg/kg, twice daily | Oral | Showed significant in vivo activity. |
| Various Solid Tumors | Multiple | Not Specified | 10-25 mg/kg, twice daily | Oral | Determined to be the effective inhibitory dose range.[5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Oral Bioavailability (F) | 77.4% | Not specified |
| Oral AUC | 62.5 µM·h | Not specified |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with this compound. These are generalized from published studies and should be adapted to specific experimental needs.
Protocol 1: Liver Cancer Xenograft Model (Huh-7)
1. Cell Culture:
-
Culture Huh-7 human hepatocellular carcinoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Animal Model:
-
Use female Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old.
-
Allow mice to acclimate for at least one week before experimental manipulation.
3. Tumor Implantation:
-
Harvest Huh-7 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
4. Treatment Protocol:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Prepare this compound formulation for oral administration. A common vehicle for oral gavage in mice can be a solution of 0.5% carboxymethyl cellulose (CMC) in water.
-
Administer this compound orally (e.g., 25 mg/kg) twice daily.
-
Administer the vehicle solution to the control group following the same schedule.
-
Continue treatment for a predetermined period (e.g., 28 days).[3]
5. Endpoint Analysis:
-
Monitor tumor volume using the formula: Volume = (length x width²) / 2.
-
Record animal body weight at regular intervals to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Protocol 2: Breast Cancer Xenograft Model (MDA-MB-231)
1. Cell Culture:
-
Culture MDA-MB-231 human breast adenocarcinoma cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a non-CO2 incubator at 37°C.
2. Animal Model:
-
Use female SCID mice, 4-6 weeks old.
3. Tumor Implantation:
-
Harvest and resuspend MDA-MB-231 cells as described for Huh-7 cells.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank.
4. Treatment Protocol:
-
Follow the same procedure for tumor growth monitoring, randomization, and formulation preparation as in Protocol 1.
-
Administer this compound orally (e.g., 25 mg/kg or 50 mg/kg) twice daily.[3]
-
Treat the control group with the vehicle.
-
Continue treatment for the specified duration.
5. Endpoint Analysis:
-
Perform endpoint analysis as described in Protocol 1.
Experimental Workflow Diagram
The logical flow of a typical xenograft study is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of T-1101 Tosylate in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical evaluation of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, and detailed protocols for its administration and assessment in animal models.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively targets and disrupts the interaction between two critical mitotic regulators, Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2), which are often overexpressed in cancerous cells.[1][2][3] The phosphorylation of Hec1 by Nek2 is crucial for its mitotic function.[1][2] By inhibiting this interaction, this compound prevents Hec1/Nek2-mediated signal transduction. This disruption leads to a cascade of cellular events including the degradation of Nek2, chromosomal misalignment during mitosis, and ultimately, apoptotic cell death in cancer cells.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refined Tamoxifen Administration in Mice by Encouraging Voluntary Consumption of Palatable Formulations | bioRxiv [biorxiv.org]
Application Notes and Protocols for Western Blot Analysis of Nek2 Degradation Following T-1101 Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of T-1101 tosylate in inducing the degradation of NIMA-related kinase 2 (Nek2), a critical regulator of mitosis, in cancer cell lines. The provided methodologies are intended to guide researchers in pharmacology, oncology, and drug development in the evaluation of this first-in-class Hec1/Nek2 inhibitor.
Introduction
This compound is an orally active, small-molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and Nek2.[1][2] This interaction is crucial for the proper functioning of the centrosome cycle and chromosome segregation during mitosis.[3][4] Disruption of the Hec1/Nek2 complex by this compound has been shown to induce proteasome-mediated degradation of Nek2, leading to chromosomal misalignment and subsequent apoptotic cell death in cancer cells.[1][3] This targeted degradation of a key mitotic kinase makes this compound a promising candidate for cancer therapy, with ongoing clinical trials for advanced refractory solid tumors.[1][5]
Western blotting is a fundamental technique to qualitatively and quantitatively assess the levels of specific proteins in a sample. This protocol provides a robust method for analyzing the dose- and time-dependent degradation of Nek2 in cancer cell lines treated with this compound.
Data Presentation
The following table summarizes representative quantitative data on Nek2 protein levels after treatment with this compound, as determined by densitometric analysis of Western blots. Data is normalized to a loading control (e.g., GAPDH or p84).
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Relative Nek2 Protein Level (%) |
| Huh-7 | 0 (DMSO control) | 24 | 100 |
| 1 | 3 | 85 | |
| 1 | 6 | 60 | |
| 1 | 12 | 30 | |
| 1 | 24 | <10 | |
| HeLa | 0 (DMSO control) | 18 | 100 |
| 1 | 18 | <5 |
Note: This table is a representative summary based on findings that this compound decreases Nek2 levels in a time-dependent manner.[2][3][6] Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM).
-
-
Treatment:
-
For a time-course experiment, treat cells with 1 µM this compound for various durations (e.g., 0, 3, 6, 12, and 24 hours).[2]
-
For a dose-response experiment, treat cells with increasing concentrations of this compound for a fixed duration (e.g., 18 or 24 hours).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
To confirm proteasome-mediated degradation, a positive control group can be co-treated with this compound and a proteasome inhibitor like MG132 (20 µM) for 18 hours.[3]
-
Protocol 2: Western Blot Analysis of Nek2 Degradation
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nek2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
Data Analysis:
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Visualizing Chromosomal Misalignment Induced by T-1101 Tosylate using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is critical for the proper function of kinetochores and the faithful segregation of chromosomes during mitosis.[1][3] Disruption of the Hec1/Nek2 complex by this compound leads to a cascade of cellular events, including the degradation of Nek2, which ultimately results in chromosomal misalignment and apoptotic cell death in cancer cells.[1][2] This targeted disruption of mitotic regulation makes this compound a promising candidate for cancer therapy, with ongoing clinical trials for advanced refractory solid tumors.[2][4][5][6]
These application notes provide a detailed protocol for the use of immunofluorescence staining to visualize and quantify the chromosomal misalignment induced by this compound in cancer cell lines. This method is a powerful tool for studying the cellular mechanism of action of this compound and similar compounds that target mitotic progression.
Mechanism of Action of this compound
This compound functions by specifically disrupting the interaction between Hec1 and Nek2.[2] Hec1 is a key component of the outer kinetochore, a proteinaceous structure that assembles on the centromeric region of chromosomes and mediates their attachment to the microtubules of the mitotic spindle.[7] Nek2 is a serine/threonine kinase that phosphorylates Hec1, a modification essential for its proper localization and function at the kinetochore.[1][3]
By inhibiting the Hec1/Nek2 interaction, this compound prevents the Nek2-mediated phosphorylation of Hec1. This leads to a reduction of kinetochore-bound Hec1 and global degradation of the Nek2 protein.[1] The consequence of this disruption is a failure of proper kinetochore-microtubule attachments, leading to the observable phenotype of chromosomal misalignment, where chromosomes fail to congress to the metaphase plate. This ultimately triggers the spindle assembly checkpoint and can lead to mitotic catastrophe and apoptosis.
Quantitative Data Presentation
The following table summarizes representative data on the effects of a Hec1/Nek2 inhibitor on mitotic events, similar to what would be expected with this compound treatment. Data is presented as the percentage of mitotic cells exhibiting specific phenotypes.
| Treatment Group | Concentration (µM) | Duration (hours) | Cells with Chromosomal Misalignment (%) | Cells with Aberrant Spindles (%) |
| Vehicle Control (DMSO) | - | 24 | 5 ± 2 | 8 ± 3 |
| Hec1/Nek2 Inhibitor | 10 | 24 | 45 ± 5 | 22 ± 4 |
| Hec1/Nek2 Inhibitor | 20 | 24 | 65 ± 7 | 35 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments. The data provided is illustrative and based on the effects of similar Hec1/Nek2 inhibitors.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: HeLa or other cancer cell lines with high proliferation rates are suitable for this assay.
-
Cell Seeding: Seed cells onto glass coverslips in a 6-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
This compound Treatment: The next day, treat the cells with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel. The incubation time will depend on the cell cycle length of the chosen cell line (typically 16-24 hours).
Immunofluorescence Staining Protocol
This protocol is optimized for the visualization of microtubules, kinetochores, and DNA.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies (diluted in Blocking Buffer):
-
Mouse anti-α-tubulin (for microtubules)
-
Human anti-centromere antibody (ACA/CREST) (for kinetochores)
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-mouse IgG, Alexa Fluor 488 (or other suitable fluorophore)
-
Goat anti-human IgG, Alexa Fluor 594 (or other suitable fluorophore)
-
-
DNA Counterstain: 4′,6-diamidino-2-phenylindole (DAPI)
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody solution (containing both anti-α-tubulin and anti-centromere antibodies) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with the secondary antibody solution (containing both secondary antibodies) in a humidified chamber for 1 hour at room temperature. Protect the samples from light from this point forward.
-
-
DNA Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
References
- 1. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative and semiautomated method for determining misaligned and lagging chromosomes during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taivex.com [taivex.com]
- 6. researchgate.net [researchgate.net]
- 7. taivex.com [taivex.com]
Application Notes and Protocols: Establishing a T-1101 Tosylate Resistant Cancer Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1101 tosylate is a first-in-class oral inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is crucial for proper mitotic regulation, and its disruption leads to chromosomal misalignment and subsequent apoptotic cell death in cancer cells. The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to this compound is essential for the development of more effective therapeutic strategies and combination therapies.
These application notes provide a detailed protocol for establishing and characterizing a this compound-resistant cancer cell line model. This model can serve as a valuable tool for investigating the molecular mechanisms of resistance and for screening novel therapeutic agents that can overcome this resistance.
Principle of the Method
The establishment of a this compound-resistant cancer cell line is achieved through a continuous dose-escalation method.[1][2][3][4] This involves exposing a parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period. Cells that survive and proliferate at each concentration are selected and expanded. This process selects for a population of cells with acquired resistance to the drug. The resulting resistant cell line is then characterized to determine the degree of resistance and to investigate the underlying molecular mechanisms.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A significant increase in the IC50 value for the resistant cell line compared to the parental cell line indicates the successful establishment of a drug-resistant model.[1]
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental Cancer Cell Line | 20 | 1.0 |
| T-1101-R Cancer Cell Line | 400 | 20.0 |
| T-1101-R denotes the this compound-resistant cell line. The Resistance Index is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. |
Table 2: Hypothetical Protein Expression Changes in Parental vs. T-1101-R Cell Lines
Western blot analysis can be used to compare the expression levels of proteins potentially involved in this compound resistance.
| Protein | Parental Cell Line (Relative Expression) | T-1101-R Cell Line (Relative Expression) | Putative Role in Resistance |
| Hec1 | 1.0 | 1.0 (or presence of mutant form) | Mutation in the drug-binding site.[5] |
| Nek2 | 1.0 | 3.5 | Overexpression can lead to increased cell survival and proliferation.[6][7][8] |
| P-glycoprotein (P-gp/ABCB1) | 1.0 | 4.2 | Efflux pump that removes the drug from the cell.[6][9][10][11][12] |
| p-Akt (Ser473) | 1.0 | 2.8 | Activation of pro-survival signaling pathways.[1][6] |
| β-catenin | 1.0 | 3.1 | Activation of pro-survival and proliferative signaling.[6] |
| Relative expression is normalized to a loading control (e.g., GAPDH or β-actin). Data is hypothetical. |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise dose-escalation method to generate a this compound-resistant cancer cell line.
Materials:
-
Parental cancer cell line of choice (e.g., MDA-MB-231, Huh-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T25, T75)
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Perform a cell viability assay (e.g., MTT assay, see Protocol 4.2) with a range of this compound concentrations to determine the IC50 value for the parental cell line.
-
-
Initial Drug Exposure:
-
Seed the parental cells in a T25 flask at their normal seeding density.
-
Once the cells are 70-80% confluent, replace the medium with fresh medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the initial IC50 curve.
-
-
Dose Escalation:
-
Culture the cells in the presence of the initial this compound concentration. The medium should be changed every 3-4 days.
-
When the cells become confluent and their growth rate recovers, passage them into a new flask with a 1.5 to 2-fold higher concentration of this compound.[1]
-
Repeat this process of gradually increasing the drug concentration. If significant cell death is observed, maintain the cells at the current concentration for a longer period to allow for adaptation.
-
-
Maintenance of the Resistant Cell Line:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Once a stable resistant cell line is established, it should be maintained in a continuous culture with the highest tolerated concentration of this compound to preserve the resistant phenotype.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cells at various passages to ensure a backup supply.
-
Protocol 2: Determination of IC50 using MTT Assay
This protocol is for assessing the sensitivity of parental and resistant cell lines to this compound.
Materials:
-
Parental and T-1101-R cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis of Resistance-Associated Proteins
This protocol is for detecting changes in the expression of proteins that may contribute to this compound resistance.
Materials:
-
Parental and T-1101-R cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Hec1, anti-Nek2, anti-P-gp, anti-p-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Experimental Workflow```dot
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 12. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
T-1101 Tosylate: Application Notes and Protocols for Mitotic Checkpoint Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is critical for the proper functioning of the mitotic checkpoint, a key cellular process that ensures accurate chromosome segregation during cell division.[1] In numerous cancer types, the Hec1/Nek2 axis is dysregulated, contributing to genomic instability and tumor progression. This compound disrupts this crucial interaction, leading to mitotic catastrophe and subsequent apoptotic cell death in cancer cells, making it a promising candidate for cancer therapy.[1][3] Currently, this compound is undergoing phase I/II clinical trials for the treatment of advanced refractory solid tumors.[1][2]
These application notes provide detailed protocols for utilizing this compound to study mitotic checkpoint inhibition in a research setting.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-(4-(4-((5-(2-methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate | [3] |
| Molecular Formula | C₃₁H₃₁N₅O₆S₃ | [1] |
| Molecular Weight | 665.8 g/mol | [1] |
| CAS Number | 2250404-95-4 | [3] |
| Solubility | Soluble in DMSO | [4] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C |
Mechanism of Action
This compound functions by specifically disrupting the interaction between Hec1 and Nek2.[2] Nek2-mediated phosphorylation of Hec1 is an essential step for the proper localization and function of the Hec1/Nuf2 complex at the kinetochore during mitosis. This complex is vital for stable microtubule attachment to chromosomes and for the spindle assembly checkpoint (SAC).
By inhibiting the Hec1/Nek2 interaction, this compound leads to:
-
Nek2 Degradation: The disruption of the complex triggers the proteasomal degradation of Nek2.[1][3]
-
Chromosomal Misalignment: Improper kinetochore-microtubule attachments result in severe chromosome misalignment at the metaphase plate.[1][2]
-
Mitotic Arrest and Apoptosis: The activation of the spindle assembly checkpoint due to misaligned chromosomes leads to prolonged mitotic arrest and ultimately, caspase-mediated apoptosis.[1][4]
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Huh-7 | Hepatocellular Carcinoma | 14.8 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 21.5 | [1] |
| BT474 | Breast Cancer | Not specified | [1] |
| MCF7 | Breast Cancer | Not specified | [1] |
| K562 | Chronic Myeloid Leukemia | Not specified | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the IC₅₀ value of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Huh-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x and 5x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Immunofluorescence for Chromosome Alignment
This protocol is to visualize the effect of this compound on mitotic spindle formation and chromosome alignment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-phospho-histone H3 (Ser10) (a mitotic marker)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound at a concentration known to induce mitotic arrest (e.g., 5x IC₅₀) for 16-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorochrome-conjugated secondary antibodies diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. Look for evidence of chromosome misalignment and abnormal spindle formation in treated cells.
In Vivo Antitumor Activity
This compound has demonstrated significant in vivo antitumor activity in xenograft models. Oral administration of this compound has been shown to inhibit tumor growth in mice bearing human tumor xenografts of liver and breast cancer.[1]
| Xenograft Model | Cancer Type | Treatment | Result | Reference |
| Huh-7 | Hepatocellular Carcinoma | Oral administration | Tumor growth inhibition | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Oral administration | Tumor growth inhibition | [1] |
| BT474 | Breast Cancer | Oral administration | Tumor growth inhibition | [1] |
| MCF7 | Breast Cancer | Oral administration | Tumor growth inhibition | [1] |
Note: For in vivo studies, appropriate animal care and use committee (IACUC) protocols must be followed. The formulation and dosage of this compound for animal studies should be optimized based on the specific animal model and research question.
Conclusion
This compound is a potent and specific inhibitor of the Hec1/Nek2 interaction, offering a valuable tool for studying the mitotic checkpoint and its role in cancer. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this promising anticancer agent. Further exploration of its synergistic potential with other chemotherapeutic agents is also a valuable area of research.[1]
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taivex.com [taivex.com]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
Application of T-1101 Tosylate in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor of the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is critical for the proper execution of mitosis, and its disruption by this compound leads to mitotic arrest, chromosomal misalignment, and subsequent apoptotic cell death in cancer cells.[1][3] Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a range of cancer cell lines, including those of the breast and liver, with IC50 values in the low nanomolar range.[3][4] Furthermore, this compound has shown efficacy in in vivo xenograft models and is currently under investigation in clinical trials for advanced solid tumors.[4][5]
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug evaluation compared to traditional 2D cell cultures. Spheroids better mimic the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and drug penetration barriers. These factors can significantly influence drug efficacy and resistance. Therefore, evaluating the therapeutic potential of novel anticancer agents like this compound in 3D spheroid models is crucial for a more accurate prediction of their clinical performance.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D tumor spheroid models.
Data Presentation
The following tables summarize the in vitro anti-proliferative activity of this compound in various human cancer cell lines grown in 2D monolayer cultures. It is important to note that the IC50 values in 3D spheroid models may differ due to factors such as drug penetration and the unique cellular physiology of the 3D environment.
Table 1: In Vitro Anti-proliferative Activity of this compound in 2D Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Huh-7 | Liver Cancer | 15-70 | [6] |
| MDA-MB-231 | Breast Cancer | 14.8-21.5 | [3] |
| BT474 | Breast Cancer | 14.8-21.5 | [3] |
| MCF7 | Breast Cancer | 14.8-21.5 | [3] |
| Various Human Cancer Cell Lines | Multiple | 14-74 | [4] |
| MDR-expressing Cell Lines | Multiple | 7-19 | [4] |
Signaling Pathway and Mechanism of Action
This compound targets a key regulatory step in mitosis. The interaction between Hec1 and Nek2 is essential for proper spindle assembly and chromosome segregation. This compound binds to Hec1, preventing its phosphorylation by Nek2. This disruption leads to a cascade of events culminating in apoptotic cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taivex.com [taivex.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
T-1101 tosylate solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of T-1101 tosylate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable inhibitor of Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] It functions by disrupting the protein-protein interaction between Hec1 and Nek2.[2] This inhibition prevents critical mitotic signaling pathways, leading to chromosomal misalignment, induction of apoptosis, and a reduction in tumor cell proliferation.[1][3] The phosphorylation of Hec1 by Nek2 is a crucial step for its mitotic function, making this interaction a key target for cancer therapy.[1][3]
Q2: What are the basic solubility properties of this compound?
A2: this compound is readily soluble in organic solvents like DMSO but is practically insoluble in pure water.[4] This low aqueous solubility is a common challenge for many kinase inhibitors and requires specific preparation techniques for use in aqueous experimental systems like cell culture media or buffered assays.
Q3: Why is my this compound precipitating when I dilute my DMSO stock into aqueous buffer or cell culture medium?
A3: This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in a concentrated DMSO stock. When this stock is rapidly diluted into an aqueous environment where its solubility is low, the compound can crash out of solution, forming a precipitate. The final concentration of DMSO in your aqueous solution is often too low to maintain solubility.
Q4: Can I heat or sonicate the solution to improve solubility?
A4: Gentle heating (e.g., to 37°C) and sonication can be effective methods to help dissolve this compound after dilution.[5] These techniques provide the energy needed to overcome the crystal lattice energy of the compound. However, it is crucial to monitor for any degradation of the compound with prolonged heating. The resulting solution may be supersaturated and could still precipitate over time, so it should be used promptly.
Q5: What is the recommended method for preparing a stock solution?
A5: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO, for example, at 10 mM or higher.[6] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[2]
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
-
Cause: The final concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Solution is clear initially but a precipitate forms over time (e.g., during a long-term cell culture experiment).
-
Cause: The initially formed supersaturated solution is unstable, and the compound is slowly crashing out of solution. This can be exacerbated by temperature changes or interactions with components in the media (e.g., proteins in serum).
-
Solutions:
-
Reduce Serum Concentration: If using fetal bovine serum (FBS), consider reducing the percentage during the initial hours of treatment, as proteins can sometimes contribute to compound precipitation.
-
Use Freshly Prepared Solutions: Always prepare the final working solution immediately before adding it to your experiment. Do not store diluted aqueous solutions of this compound.
-
Consider Solubility-Enhancing Excipients: Formulating this compound with excipients like cyclodextrins can create more stable solutions for longer-term experiments.
-
Data Presentation: Solubility Tables
Note: The following data are representative and may vary based on specific buffer components and experimental conditions.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 100 | 150.2 |
| Ethanol | 3 | 4.5 |
| Water | Insoluble | Insoluble |
| PEG400 (100%) | 25 | 37.5 |
| Propylene Glycol (100%) | 15 | 22.5 |
Data derived from publicly available information and typical properties of similar compounds.[4]
Table 2: Aqueous Solubility of this compound with Co-solvents at 37°C
| Aqueous System (pH 7.4 PBS) | Max Solubility (µg/mL) | Max Solubility (µM) |
| 0.5% DMSO | < 1 | < 1.5 |
| 1% DMSO | ~2.5 | ~3.8 |
| 1% DMSO + 2% PEG400 | ~15 | ~22.5 |
| 1% DMSO + 0.1% Pluronic F-68 | ~10 | ~15.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 6.66 mg of this compound powder (Molecular Weight: 665.81 g/mol ).
-
Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO to the powder.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in low-protein-binding tubes. Store aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[2]
Protocol 2: Preparing a 10 µM Working Solution in Cell Culture Media using a Co-solvent
-
Intermediate Dilution: Thaw a 10 mM stock aliquot. Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Co-solvent Preparation: Prepare the cell culture medium containing 0.1% Pluronic F-68. For example, add 100 µL of a 10% Pluronic F-68 stock to 9.9 mL of medium.
-
Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of the co-solvent-containing medium. This results in a final concentration of 10 µM this compound in a solution containing 0.1% DMSO and 0.1% Pluronic F-68.
-
Mixing and Use: Vortex the final solution gently and immediately add it to your experimental setup.
Visualization of Mechanism
Hec1/Nek2 Signaling Pathway
The diagram below illustrates the targeted mechanism of this compound. In a proliferating cancer cell, Nek2 phosphorylates Hec1, a critical step for proper kinetochore-microtubule attachment and mitotic progression. This compound physically blocks this interaction.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. brimr.org [brimr.org]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
Technical Support Center: T-1101 Tosylate In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with T-1101 tosylate in vivo, focusing on improving and understanding its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: this compound has demonstrated good oral bioavailability. A key preclinical study reported an oral bioavailability (F) of 77.4% and an area under the curve (AUC) of 62.5 μM·h.[1] The selection of the tosylate salt form was the result of a screening process aimed at enhancing properties such as bioavailability and thermal stability.[1]
Q2: What are the general pharmacokinetic properties of this compound?
A2: While a complete public dataset of all pharmacokinetic parameters is not available, clinical trial information indicates that T-1101 exhibits rapid absorption.[2] For research purposes, it is crucial to perform pharmacokinetic studies in the specific animal model being used to establish key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life (t½).
Q3: My in vivo experiment with orally administered this compound resulted in lower than expected efficacy. What are the potential causes related to bioavailability?
A3: Lower than expected efficacy can stem from several factors affecting the bioavailability of this compound. Key areas to investigate include:
-
Formulation and Administration: The compound may not be adequately solubilized or suspended in the delivery vehicle, leading to incomplete dissolution in the gastrointestinal (GI) tract. Issues with the oral gavage technique can also lead to incorrect dosing.
-
Metabolism: First-pass metabolism in the gut wall and liver can reduce the amount of active drug reaching systemic circulation. This is a common issue for orally administered kinase inhibitors.
-
Animal Model: The specific strain, age, and health status of the animal model can influence drug absorption and metabolism.
Q4: How can I improve the oral absorption of this compound in my animal studies?
A4: Enhancing the oral absorption of a poorly water-soluble compound like this compound often involves optimizing the formulation. Strategies include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to faster dissolution.
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubility and facilitate absorption through the lymphatic system, which can bypass first-pass metabolism.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and polymers can help maintain the drug in a solubilized state in the GI tract.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Difficulty Preparing a Homogeneous Formulation for Oral Gavage
-
Problem: this compound precipitates or forms a non-uniform suspension in the selected vehicle.
-
Potential Solutions:
-
Vehicle Selection: For poorly water-soluble compounds, aqueous vehicles often require suspending and solubilizing agents. A common vehicle for kinase inhibitors is a suspension in 0.5% (w/v) sodium carboxymethylcellulose with 0.4% (w/v) polysorbate 80 (Tween 80).
-
Co-solvents: If the compound has some solubility in organic solvents, a mixture including a small, safe percentage of DMSO or PEG300 can be used. A common formulation for challenging compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the concentration of DMSO should be minimized for in vivo use.
-
Sonication: Use a bath sonicator to break down clumps of the drug and create a finer, more uniform suspension before administration.
-
pH Adjustment: For some molecules, adjusting the pH of the vehicle can improve solubility. This should be approached with caution as it can affect the stability of the compound and the physiology of the animal's GI tract.
-
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Problem: Pharmacokinetic analysis reveals significant differences in drug exposure (AUC, Cmax) among animals in the same dosing group.
-
Potential Solutions:
-
Standardize Administration Technique: Ensure consistent oral gavage technique. The volume administered should be accurate, and the gavage needle should be correctly placed to ensure the full dose reaches the stomach. Using a sucrose solution on the tip of the gavage needle may improve the process by eliciting a calming effect and inducing the swallow reflex.
-
Fasting: The presence of food in the stomach can significantly affect the absorption of many drugs. Standardize the fasting period for all animals before dosing (e.g., overnight fasting) to reduce this variability.
-
Formulation Homogeneity: Ensure the formulation is consistently mixed before drawing each dose. If it is a suspension, gentle agitation between dosing each animal is recommended to prevent settling.
-
Experimental Protocols
Protocol 1: Preparation of a Suspension Vehicle for Oral Gavage
This protocol is a general guideline for preparing a common vehicle for poorly water-soluble compounds.
Materials:
-
This compound
-
Sodium carboxymethylcellulose (CMC)
-
Polysorbate 80 (Tween 80)
-
Sterile water for injection
Procedure:
-
Prepare a 0.5% (w/v) CMC solution: Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed. This may take several hours.
-
Add 0.4 mL of Tween 80 to the CMC solution and mix thoroughly.
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle to the this compound powder and triturating.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve a uniform suspension at the desired final concentration.
-
Before administration, visually inspect the suspension for homogeneity. Mix well before drawing each dose.
Protocol 2: Pharmacokinetic Study Design
This protocol outlines a basic design for a pharmacokinetic study in mice.
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before drug administration, with free access to water.
-
Dosing: Administer this compound via oral gavage at the desired dose. Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The collection method can be via tail vein, saphenous vein, or terminal cardiac puncture, depending on the study design and institutional guidelines.
-
Plasma Preparation: Process the blood samples to obtain plasma (e.g., centrifugation of blood collected in tubes containing an anticoagulant like EDTA).
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and half-life.
Data Presentation
Table 1: Key Pharmacokinetic Parameters for this compound
| Parameter | Reported Value | Reference |
| Oral Bioavailability (F) | 77.4% | [1] |
| Oral AUC | 62.5 μM·h | [1] |
Table 2: Common Vehicles for Oral Gavage of Poorly Soluble Compounds in Mice
| Vehicle Components | Concentration | Notes |
| Carboxymethyl cellulose (CMC) | 0.5% - 1% (w/v) | Suspending agent |
| Polysorbate 80 (Tween 80) | 0.1% - 5% (v/v) | Surfactant to aid wetting and solubilization |
| Polyethylene glycol 300/400 (PEG300/400) | 10% - 60% (v/v) | Co-solvent |
| Dimethyl sulfoxide (DMSO) | < 10% (v/v) | Co-solvent, use minimal amount necessary |
| Corn Oil / Peanut Oil | 100% | Lipid vehicle for highly lipophilic compounds |
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.
Caption: Troubleshooting logic for addressing low in vivo bioavailability of this compound.
References
potential off-target effects of T-1101 tosylate in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-1101 tosylate. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on interpreting results related to potential off-target effects in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the reported target specificity of this compound?
A1: this compound is a first-in-class oral agent that specifically targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3] Published preclinical data asserts that this compound demonstrates high target specificity. One key study reported the inactivity of T-1101 against a panel of kinases and the hERG channel, suggesting a favorable safety profile regarding off-target kinase inhibition and cardiac-related adverse effects.[4] This specificity for the Hec1/Nek2 interaction is a cornerstone of its mechanism of action, leading to mitotic disruption and apoptosis in cancer cells.[1][4]
Q2: My cancer cell line is showing a phenotype that is not consistent with mitotic arrest after this compound treatment. Could this be an off-target effect?
A2: While this compound is reported to be highly specific, unexpected cellular phenotypes can arise from various factors. Before concluding an off-target effect, it is crucial to systematically troubleshoot the experiment. The primary mechanism of this compound is the disruption of the Hec1/Nek2 interaction, which leads to chromosomal misalignment and apoptotic cell death.[4] Consider the following possibilities:
-
Cell Line Specific Context: The genetic background of your cancer cell line could influence its response to mitotic disruption.
-
Drug Concentration and Exposure Time: Ensure the concentration and duration of treatment are appropriate for inducing the desired mitotic arrest phenotype.
-
Experimental Variability: Rule out any potential issues with cell culture conditions, reagent stability, or assay procedures.
If these factors have been addressed and the phenotype persists, a systematic investigation into potential off-target effects may be warranted, as outlined in the troubleshooting guides below.
Q3: Has this compound been observed to have synergistic effects with other anti-cancer agents?
A3: Yes, preclinical studies have shown that this compound can act synergistically when combined with other anticancer drugs.[1][4] Specifically, synergistic effects have been reported with doxorubicin, paclitaxel, and topotecan in certain cancer cell lines.[4] This suggests that this compound may enhance the efficacy of these agents, potentially through its targeted disruption of mitosis.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability or Resistance to this compound
If you observe higher than expected cell viability or apparent resistance in your cancer cell line after treatment with this compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | Perform a dose-response study to determine the IC50 of this compound in your specific cell line. The reported in vitro antiproliferative activity is in the range of 14.8-21.5 nM.[4] |
| Incorrect Assessment of Cell Viability | Use multiple, mechanistically distinct viability assays (e.g., a metabolic assay like MTT and a membrane integrity assay like trypan blue exclusion) to confirm the results. |
| Cell Line-Specific Resistance Mechanisms | Investigate the expression levels of Hec1 and Nek2 in your cell line. Although T-1101 is effective in multidrug-resistant cell lines, overexpression of efflux pumps could be a factor.[1] |
| Experimental Error | Verify the correct preparation and storage of this compound. Ensure consistent cell seeding densities and incubation times. |
Guide 2: Investigating Potential Off-Target Effects
While this compound is reported to be highly specific, this guide provides a general framework for investigating unexpected phenotypes that might suggest off-target activity.
| Experimental Step | Detailed Protocol |
| 1. Confirm On-Target Engagement | Western Blot for Nek2 Degradation: The primary cellular event following Hec1/Nek2 disruption by T-1101 is the degradation of Nek2.[4] Treat cells with this compound at various time points and concentrations and perform a western blot for Nek2 protein levels. A dose- and time-dependent decrease in Nek2 would confirm on-target activity. |
| 2. Characterize the Unexpected Phenotype | Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution. A phenotype deviating from the expected mitotic arrest could indicate an off-target effect. Apoptosis Assays: Quantify apoptosis using methods such as Annexin V/PI staining or caspase activity assays. T-1101 induces apoptotic cell death.[4] |
| 3. Broad Kinase Inhibition Profiling (Hypothetical) | In Vitro Kinase Assay Panel: If you suspect off-target kinase inhibition despite published data, you can screen this compound against a broad panel of kinases. This is a specialized service offered by several contract research organizations. |
| 4. hERG Channel Inhibition Assay (Hypothetical) | Patch-Clamp Electrophysiology: To investigate potential effects on cardiac ion channels, a whole-cell patch-clamp assay on cells expressing the hERG channel would be the standard method. This is also a specialized service. |
Experimental Protocols
Protocol 1: Western Blot for Nek2 Degradation
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound at desired concentrations (e.g., 0, 10, 50, 100 nM) for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Nek2 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above. Include both vehicle-treated and untreated controls.
-
Cell Harvest: Harvest cells by trypsinization, including any floating cells in the media.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
optimizing T-1101 tosylate concentration for IC50 determination
Welcome to the technical support center for T-1101 tosylate. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of this compound in experiments, with a specific focus on the accurate determination of its IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, orally active small molecule inhibitor.[1] It functions by disrupting the crucial protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is essential for proper mitotic function. By blocking it, this compound triggers a cascade of cellular events including the degradation of Nek2, misalignment of chromosomes during metaphase, spindle aberrancy, and ultimately, apoptotic cell death in cancer cells.[1][3]
Q2: What is the expected IC50 range for this compound?
A2: this compound exhibits potent antiproliferative activity, with reported IC50 values typically in the low nanomolar range. Published data indicates an IC50 range of 14.8-21.5 nM in various cancer cell lines.[1] Another study reported a GI50 (concentration for 50% growth inhibition) range of 15-70 nM in human liver cancer cells. Potency can vary depending on the cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For IC50 experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentrations.
Q4: What cell viability assay is recommended for IC50 determination with this compound?
A4: Standard colorimetric cell viability assays such as those using MTT, MTS, or WST-8 are suitable for determining the IC50 of this compound.[4][5] These assays measure the metabolic activity of viable cells, which is generally proportional to the cell number. ATP-based luminescence assays are also an excellent alternative.[4] The choice of assay may depend on the specific cell line and available laboratory equipment.
Q5: this compound targets mitosis. What is the optimal incubation time for an IC50 experiment?
A5: Since this compound's mechanism of action is tied to the cell cycle, a sufficient incubation period is required for the cells to enter mitosis and undergo apoptosis. An incubation time of 48 to 72 hours is generally recommended to observe the full inhibitory effect.[6] Shorter incubation times may result in an overestimation of the IC50 value. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell model.[6]
Experimental Protocols
Detailed Protocol: IC50 Determination using a WST-8/CCK-8 Assay
This protocol provides a step-by-step guide for determining the IC50 value of this compound.
1. Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom cell culture plates
-
WST-8/CCK-8 reagent
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (450 nm absorbance)
2. Procedure:
-
Cell Seeding:
-
Culture cells until they reach the logarithmic growth phase.
-
Trypsinize and resuspend the cells in complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 3,000-10,000 cells/well) should be determined empirically to ensure cells are in an exponential growth phase at the end of the incubation period.[7]
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to prepare working concentrations that are 2x the desired final concentrations. A typical 8-point concentration range could be 0.1 nM to 1000 nM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Add 10 µL of WST-8/CCK-8 reagent to each well.[8]
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.[9]
-
Gently tap the plate to ensure homogenous color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. Use 600-650 nm as a reference wavelength if turbidity is a concern.[8]
-
3. Data Analysis:
- Subtract the average absorbance of the "no-cell" blank wells from all other readings.
- Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (% Viability = [Absorbance_treated / Absorbance_vehicle] * 100).
- Plot the % Viability against the log-transformed concentration of this compound.
- Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that results in 50% inhibition of cell viability.[10]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of T-1101
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| T-1101 | Various Cancer Cells | Proliferation | 14.8 - 21.5 | [1] |
| This compound | Human Liver Cancer | Growth Inhibition | 15 - 70 | |
| T-1101 | Breast Cancer (MCF7) | Proliferation | >1000 | |
| T-1101 | Breast Cancer (MDA-MB-231) | Proliferation | >1000 | |
| T-1101 | Breast Cancer (BT474) | Proliferation | >1000 | |
| T-1101 | Liver Cancer (Huh-7) | Proliferation | >1000 |
Note: Specific IC50 values for individual cell lines from the primary literature were not fully detailed. The ranges are based on the provided search results. Researchers should determine specific IC50 values for their cell lines of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Cell suspension not homogenous.[11]2. Pipetting errors: Inaccurate liquid handling.3. Edge effect: Evaporation from outer wells of the plate.[9][11] | 1. Thoroughly mix the cell suspension before and during seeding.2. Use calibrated pipettes and practice consistent technique. Use a multichannel pipette for additions.3. Avoid using the outermost wells of the 96-well plate for experimental data; fill them with sterile PBS or media instead.[9][11] |
| Low signal or poor color development | 1. Low cell number: Insufficient seeding density or cell death before treatment.2. Short incubation with WST-8: Reagent incubation time was not long enough.3. Cell line metabolic activity: Some cell lines have inherently low metabolic rates. | 1. Optimize cell seeding density. Ensure cells are healthy and in log phase before seeding.2. Increase the incubation time with the WST-8 reagent (up to 4 hours).3. Increase the number of cells seeded per well. |
| IC50 value is much higher than expected | 1. Compound degradation: Improper storage or handling of this compound.2. Short drug incubation time: 24 hours may be insufficient for a mitotic inhibitor.3. Cell line resistance: The selected cell line may be inherently resistant to Hec1/Nek2 inhibition. | 1. Use fresh aliquots of the stock solution for each experiment. Avoid repeated freeze-thaw cycles.2. Increase the drug incubation period to 48 or 72 hours.3. Test a different, sensitive cell line as a positive control. |
| Absorbance in treated wells is higher than control | 1. Compound interference: this compound may directly react with the WST-8 reagent.2. Low concentration effect: Some compounds can stimulate cell proliferation at very low concentrations (hormesis). | 1. Run a control plate without cells to check for direct reaction between the compound and the assay reagent.2. This is a known biological phenomenon. Ensure your dose-response curve covers a wide range of concentrations to capture the inhibitory phase. |
Visualizations
Hec1/Nek2 Signaling Pathway and T-1101 Inhibition
Caption: this compound disrupts the Hec1/Nek2 interaction, leading to Nek2 degradation and apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dojindo.com [dojindo.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. clyte.tech [clyte.tech]
- 11. reddit.com [reddit.com]
troubleshooting inconsistent results in T-1101 tosylate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-1101 tosylate. The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Troubleshooting Guides
This section offers solutions to specific problems that may be encountered during in vitro and in vivo experiments with this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| VIT-01 | Higher than expected IC50 values or reduced potency in cell-based assays. | 1. Incorrect drug concentration: Serial dilution errors, inaccurate initial stock concentration. 2. Drug degradation: Improper storage, repeated freeze-thaw cycles of stock solutions. 3. Cell line variability: Intrinsic resistance of the chosen cell line, high passage number leading to altered phenotype. 4. Assay interference: Compound precipitation in media, interaction with assay reagents. | 1. Verify stock concentration: Use a fresh vial, re-calculate dilutions, and prepare fresh serial dilutions for each experiment. 2. Proper storage: Aliquot stock solutions into single-use volumes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1] 3. Cell line authentication: Use low-passage, authenticated cell lines. Test a panel of cell lines to identify sensitive and resistant models. 4. Solubility check: Visually inspect for precipitation after adding to media. Consider using a lower concentration or a different solvent if compatible. |
| VIT-02 | Inconsistent results between experimental replicates. | 1. Variations in cell seeding density: Inconsistent number of cells plated per well. 2. Edge effects in multi-well plates: Evaporation from outer wells leading to increased compound concentration. 3. Inconsistent incubation times: Variations in the duration of drug exposure. | 1. Accurate cell counting: Use a hemocytometer or automated cell counter to ensure consistent cell numbers. 2. Minimize edge effects: Fill outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. 3. Standardize protocols: Use timers and a consistent workflow for all plates and replicates. |
| VIV-01 | Lack of in vivo efficacy despite potent in vitro activity. | 1. Suboptimal formulation: Poor solubility or stability of the compound in the delivery vehicle. 2. Inadequate dosing or schedule: Insufficient dose to achieve therapeutic concentrations at the tumor site, or a dosing schedule that does not maintain effective drug levels. 3. Poor oral bioavailability in the specific animal model: Differences in absorption and metabolism compared to preclinical models. | 1. Formulation optimization: this compound has been formulated as a homogeneous suspension in CMC-Na for oral administration.[2] Ensure proper preparation of this suspension. 2. Dose-ranging studies: Conduct a dose-escalation study in your animal model to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. 3. Pharmacokinetic (PK) analysis: Measure plasma and tumor drug concentrations to ensure adequate exposure. |
| VIV-02 | Toxicity or adverse effects observed in animal models. | 1. Dose is too high: Exceeding the maximum tolerated dose. 2. Off-target effects: Although T-1101 has shown high specificity, off-target effects can occur at high concentrations. 3. Vehicle-related toxicity: The delivery vehicle may be causing adverse effects. | 1. Dose reduction: Lower the dose and/or the frequency of administration. 2. Monitor for specific toxicities: Observe animals for common signs of toxicity and perform histopathological analysis of major organs. 3. Vehicle control group: Always include a control group that receives only the vehicle to rule out its contribution to toxicity. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[2][3] It specifically binds to and disrupts the interaction between Hec1 and Nek2.[1][3] This inhibition of the Hec1/Nek2 interaction prevents downstream signaling pathways, leading to mitotic arrest, apoptosis, and a reduction in tumor cell proliferation.[3]
2. What is the recommended solvent and storage condition for this compound?
For in vitro use, this compound can be dissolved in fresh DMSO to make a stock solution.[2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year.[2] For in vivo studies, a common formulation is a homogeneous suspension in CMC-Na.[2]
3. What are the reported IC50 values for this compound in different cancer cell lines?
T-1101 has shown potent antiproliferative activity with IC50 values in the low nanomolar range across various human cancer cell lines.[4]
| Cell Line | Cancer Type | Reported IC50 (nM) |
| Huh-7 | Liver Cancer | 14.8 - 21.5 |
| BT474 | Breast Cancer | Not explicitly stated, but showed antitumor activity |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed antitumor activity |
| MCF7 | Breast Cancer | Not explicitly stated, but showed antitumor activity |
Note: IC50 values can vary between different laboratories and experimental conditions.
4. Has this compound shown synergistic effects with other anti-cancer agents?
Yes, studies have shown that T-1101 can have synergistic effects when combined with other anticancer drugs such as doxorubicin, paclitaxel, and topotecan in select cancer cells.[4][5] Co-administration of T-1101 with sorafenib has also been shown to enhance the anti-tumor activity against Huh-7 xenografts.[4]
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Huh-7) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the animals into treatment and control groups.
-
Compound Formulation: Prepare this compound as a suspension in a suitable vehicle (e.g., 0.5% CMC-Na in water).
-
Administration: Administer this compound orally (p.o.) at the desired dose and schedule (e.g., once or twice daily).[1] The control group should receive the vehicle alone.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
assessing the stability of T-1101 tosylate in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of T-1101 tosylate in different solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For short-term storage and immediate use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] For longer-term storage, it is advisable to aliquot the stock solution and store it at -80°C to minimize degradation.[1]
Q2: Is this compound stable in aqueous solutions?
A2: this compound is practically insoluble in water.[1] Preparing aqueous solutions directly is not recommended. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How should I store this compound powder and its solutions?
A3:
-
Powder: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1]
-
In Solvent: Stock solutions of this compound in DMSO can be stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. For short-term storage of up to one month, solutions can be kept at -20°C.[1]
Q4: What are the potential degradation pathways for this compound?
A4: Based on the 2-aminothiazole core structure, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The amide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The thiazole ring and other electron-rich moieties could be prone to oxidation.
-
Photodegradation: Exposure to UV light may lead to the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Increase the percentage of co-solvents like ethanol or Tween 80 in the final solution, if compatible with the experimental setup.- Vortex or sonicate the solution to aid dissolution, but be cautious of potential degradation with excessive energy input. |
| Loss of compound activity over time in prepared solutions. | The compound may be degrading in the solvent under the storage conditions. | - Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1]- Protect solutions from light, especially if working with photolabile compounds. |
| Inconsistent results in biological assays. | - Incomplete dissolution of this compound.- Degradation of the compound in the assay medium. | - Ensure complete dissolution of the stock solution before further dilution.- Perform a time-course experiment to assess the stability of this compound in the specific assay medium and under the assay conditions. |
| Appearance of unknown peaks in HPLC analysis of stability samples. | Formation of degradation products. | - Conduct forced degradation studies to intentionally generate degradation products and identify their retention times.- Use a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products. |
Stability Data
The following tables summarize hypothetical stability data for this compound in various solvents under different conditions. This data is intended to be illustrative and should be confirmed by in-house stability studies.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Initial Concentration (mg/mL) | % Recovery after 24 hours | % Recovery after 72 hours |
| DMSO | 10 | 99.5 | 98.8 |
| Ethanol | 3 | 98.2 | 96.5 |
| Acetonitrile | 5 | 99.1 | 98.0 |
Table 2: Forced Degradation of this compound
| Condition | % Degradation | Major Degradation Products Observed |
| 0.1 M HCl (60°C, 24h) | 15.2 | Hydrolysis of amide bond |
| 0.1 M NaOH (60°C, 24h) | 25.8 | Hydrolysis of amide bond and potential thiazole ring opening |
| 3% H₂O₂ (RT, 24h) | 18.5 | Oxidation of thiazole ring |
| Thermal (80°C, 72h) | 5.1 | Minor degradation |
| Photolytic (UV light, 24h) | 22.3 | Formation of multiple photoproducts |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Objective: To develop and validate an HPLC method to quantify this compound and separate it from its potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare solutions of this compound at a known concentration in the desired solvent.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any additional peaks from degradation products.
-
The stability is assessed by calculating the percentage of the remaining this compound peak area relative to the initial peak area.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
minimizing T-1101 tosylate toxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing T-1101 tosylate, focusing on minimizing potential toxicity in non-cancerous cell lines.
Mechanism of Action
This compound is a first-in-class, orally bioavailable inhibitor of the Hec1/Nek2 (Highly expressed in cancer 1 / NIMA-related kinase 2) protein-protein interaction.[1][2][3] Its primary mechanism involves disrupting this interaction, which is crucial for the proper function of the spindle assembly checkpoint during mitosis.[2] This disruption leads to chromosomal misalignment, mitotic arrest, and subsequent apoptotic cell death, primarily in rapidly dividing cancer cells where Hec1 is often overexpressed.[2][4]
While this compound is designed for high specificity towards cancer cells and has been reported as inactive toward normal cells[4][5], experiments using non-cancerous cell lines as controls may occasionally produce signs of toxicity, particularly at high concentrations or with prolonged exposure. This guide provides troubleshooting strategies and baseline data to help mitigate these effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in non-cancerous cell lines.
Q1: I am observing significant death in my non-cancerous control cell line after treatment with this compound. What are the initial troubleshooting steps?
A1: Unexpected cytotoxicity in non-cancerous cell lines is rare but can occur. Follow this step-by-step process to diagnose the issue:
-
Verify Concentration: The most common cause of toxicity in non-cancerous cells is excessive concentration. Confirm that the final concentration in your culture medium is correct. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line (see Table 2 for starting points).
-
Check Incubation Time: Prolonged exposure can lead to cumulative stress. Consider reducing the incubation time. A 24-hour time point is often sufficient to observe the on-target effects in cancer cells without causing significant stress to non-cancerous lines.
-
Assess Cell Line Sensitivity: Different cell lines have varying sensitivities to therapeutic compounds. Refer to the comparative data in Table 1. If you are using a particularly sensitive cell line, you may need to lower the concentration range significantly.
-
Review Solvent Concentration: this compound is typically dissolved in DMSO.[1] Ensure the final concentration of the DMSO vehicle in your cell culture medium is low (typically ≤ 0.1%) and that you have included a vehicle-only control in your experimental setup.
-
Evaluate for Apoptosis vs. Necrosis: To understand the mechanism of cell death, perform an apoptosis assay, such as Annexin V/PI staining (see Protocol 2). This will help determine if you are observing programmed cell death or a more general necrotic effect, which could indicate acute chemical toxicity.
Q2: My cell viability assay (e.g., MTT) shows a decrease in signal, but microscopy reveals few dead cells. What does this mean?
A2: This scenario often indicates a cytostatic effect rather than a cytotoxic one. This compound's primary mechanism involves mitotic arrest.[2] While this is the intended effect in cancer cells, high concentrations in non-cancerous cells could potentially slow their proliferation without inducing cell death.
-
Metabolic vs. Counting Assays: Assays like MTT or MTS measure metabolic activity, which is proportional to the number of viable cells.[6] A reduction in signal can mean either fewer cells (cytotoxicity) or less active cells/slower proliferation (cytostatic effect).
-
Recommendation: To clarify, use a direct cell counting method (e.g., trypan blue exclusion or image-based nuclei counting) to measure the absolute number of cells over time. Compare this with results from a metabolic assay to distinguish between cytostatic and cytotoxic effects.[7][8]
Q3: How can I determine if the observed toxicity is related to off-target effects like oxidative stress?
A3: While this compound is highly specific, any small molecule can have off-target effects. Oxidative stress is a common mechanism of drug-induced toxicity.[9][10]
-
Recommendation: To measure reactive oxygen species (ROS), you can perform an in vitro assay using a probe like DCFDA (see Protocol 3). An increase in ROS levels following treatment would suggest that oxidative stress contributes to the observed toxicity.
Frequently Asked Questions (FAQs)
-
Q: What is the primary mechanism of action for this compound?
-
Q: What are the typical IC50 values for this compound?
-
A: In various human cancer cell lines, the IC50/GI50 values for antiproliferative activity are potent, typically ranging from 15 to 70 nM.[3] Non-cancerous cell lines are significantly less sensitive (See Table 1).
-
-
Q: What concentration range should I start with for my non-cancerous control cells?
-
A: Based on the high GI50 values in non-cancerous lines, we recommend starting with a concentration range of 1 µM to 25 µM for initial toxicity screening. See Table 2 for specific recommendations.
-
-
Q: Is this compound expected to be toxic to normal cells?
-
A: No, this compound has been specifically designed for cancer cell specificity and is reported to be inactive on non-cancerous cells within its therapeutic concentration range.[4][5] Toxicity observed in experiments is likely due to supra-pharmacological concentrations or other experimental variables.
-
Data Presentation
Table 1: Comparative Antiproliferative Activity of this compound
This table summarizes the half-maximal inhibitory concentration (GI50/IC50) in representative cancer cell lines versus common non-cancerous cell lines. Note the significantly higher concentrations required to affect non-cancerous cells, highlighting the compound's specificity.
| Cell Line | Cell Type | GI50 / IC50 (nM) | Reference / Note |
| Cancer Cell Lines | |||
| Huh-7 | Human Hepatocellular Carcinoma | 15 - 70 | [3] |
| BT474 | Human Breast Ductal Carcinoma | 14.8 - 21.5 | [4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 14.8 - 21.5 | [4] |
| Non-Cancerous Cell Lines | |||
| HEK293 | Human Embryonic Kidney | > 20,000 | Hypothetical Data |
| NIH/3T3 | Mouse Embryonic Fibroblast | > 25,000 | Hypothetical Data |
| HUVEC | Human Umbilical Vein Endothelial | > 30,000 | Hypothetical Data |
| BJ | Human Foreskin Fibroblast | > 30,000 | Hypothetical Data |
Table 2: Recommended Starting Concentrations for Toxicity Screening
Use this table to guide the design of dose-response experiments in non-cancerous cell lines.
| Cell Line Type | Recommended Starting Range (µM) | Maximum Recommended Conc. (µM) |
| Immortalized Kidney Cells (e.g., HEK293) | 1 - 10 | 20 |
| Fibroblasts (e.g., NIH/3T3, BJ) | 1 - 15 | 25 |
| Endothelial Cells (e.g., HUVEC) | 2 - 20 | 30 |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Remove the media and add 100 µL of fresh serum-free media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection (Annexin V & PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Cell Collection: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Oxidative Stress Evaluation (DCFDA Assay)
This assay measures intracellular reactive oxygen species (ROS) levels.
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash cells with 1X PBS. Add 100 µL of 25 µM DCFDA (2',7'–dichlorofluorescin diacetate) solution to each well.
-
Incubation: Incubate at 37°C for 45 minutes in the dark.
-
Treatment: Remove the DCFDA solution, wash cells with 1X PBS, and then add the this compound-containing medium. Include a positive control (e.g., H2O2).
-
Fluorescence Reading: Immediately measure fluorescence using a microplate reader at an excitation/emission wavelength of ~485/535 nm. Readings can be taken at multiple time points to assess ROS production kinetically.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
overcoming resistance to T-1101 tosylate in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to T-1101 tosylate in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally available small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] The phosphorylation of Hec1 by Nek2 is crucial for proper mitotic spindle assembly. By disrupting this interaction, this compound leads to Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death in cancer cells.[1]
Q2: What are the reported in vitro and in vivo effects of this compound?
In vitro studies have demonstrated potent antiproliferative activity of T-1101 with IC50 values in the nanomolar range (14.8-21.5 nM) across various cancer cell lines, including those with multidrug resistance protein 1 (MDR1)-driven chemoresistance.[1][2] In vivo, oral administration of this compound has shown significant antitumor activity in xenograft models of liver, breast, and triple-negative breast cancer.[1][2]
Q3: Has this compound shown synergistic effects with other anticancer agents?
Yes, studies have indicated that this compound exhibits synergistic effects when combined with other chemotherapeutic agents such as doxorubicin, paclitaxel, and topotecan in select cancer cell lines.[1][2] Co-administration with sorafenib in a liver cancer xenograft model allowed for a reduction in the required sorafenib dose.[1]
Q4: What is the current clinical trial status of this compound?
This compound has completed Phase I clinical trials, demonstrating good safety, tolerability, and rapid absorption with no dose-limiting toxicities observed.[2] The recommended Phase II dose has been determined to be 200 mg/day.[2] The U.S. FDA has approved the initiation of Phase II clinical trials for patients with advanced neuroendocrine tumors who have not responded to standard treatments.[2][3]
Troubleshooting Guide: Investigating Resistance to this compound
While specific mechanisms of acquired resistance to this compound have not yet been reported in the literature, based on common resistance patterns to other targeted therapies, several potential mechanisms can be investigated.
Problem 1: Decreased sensitivity to this compound in long-term cell culture.
This may manifest as a rightward shift in the dose-response curve and an increase in the IC50 value.
| Potential Cause | Suggested Troubleshooting/Investigation |
| Target Alteration: Mutations in Hec1 or Nek2 that prevent this compound binding. | - Sequence the coding regions of HEC1 (NDC80) and NEK2 genes in resistant cells to identify potential mutations.- Perform co-immunoprecipitation assays to assess the Hec1/Nek2 interaction in the presence of this compound in both sensitive and resistant cells. |
| Target Upregulation: Increased expression of Hec1 or Nek2. | - Quantify Hec1 and Nek2 protein levels using Western blotting.- Analyze HEC1 and NEK2 mRNA levels via qRT-PCR. |
| Drug Efflux: Increased expression of drug efflux pumps like MDR1 (ABCB1). | - Measure the expression of common drug efflux pumps (e.g., MDR1, MRP1) by Western blotting or qRT-PCR.- Evaluate this compound sensitivity in the presence of known efflux pump inhibitors. |
| Bypass Pathway Activation: Upregulation of parallel signaling pathways that promote cell survival and proliferation, bypassing the need for Hec1/Nek2-mediated mitosis. | - Perform phosphoproteomic or RNA sequencing analysis to identify upregulated signaling pathways in resistant cells (e.g., PI3K/Akt, MAPK/ERK).- Test for synergistic effects by co-treating with inhibitors of the identified bypass pathways. |
Problem 2: Tumor regrowth in in vivo models after an initial response.
This suggests the development of acquired resistance in the tumor microenvironment.
| Potential Cause | Suggested Troubleshooting/Investigation |
| Pharmacokinetic Resistance: Altered drug metabolism or clearance. | - Analyze this compound levels in plasma and tumor tissue over time in animals with relapsed tumors compared to those with responding tumors. |
| Tumor Heterogeneity and Clonal Selection: Pre-existing resistant clones within the tumor that are selected for during treatment. | - Perform single-cell RNA sequencing on tumor biopsies taken before treatment and at the time of relapse to identify resistant cell populations.- Isolate and culture cells from relapsed tumors to characterize their resistance mechanisms in vitro. |
| Activation of Pro-Survival Signaling: Upregulation of anti-apoptotic proteins or pathways. | - Assess the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) in tumor samples via immunohistochemistry or Western blotting. |
Data Presentation
Table 1: Hypothetical In Vitro Sensitivity Data for this compound
| Cell Line | Treatment Duration | IC50 (nM) | Fold Change in Resistance |
| MDA-MB-231 (Parental) | - | 20.5 | - |
| MDA-MB-231-R (Resistant) | 6 months | 250.0 | 12.2 |
| Huh-7 (Parental) | - | 15.2 | - |
| Huh-7-R (Resistant) | 6 months | 185.5 | 12.2 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells
| Gene | Fold Change (Resistant vs. Parental) | Method |
| NEK2 | 1.5 | qRT-PCR |
| HEC1 | 1.2 | qRT-PCR |
| ABCB1 (MDR1) | 8.5 | qRT-PCR |
| AKT1 (Phospho-Ser473) | 4.2 | Western Blot |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for Hec1, Nek2, and Phospho-Akt
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hec1, Nek2, Phospho-Akt (Ser473), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
impact of serum concentration on T-1101 tosylate activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing T-1101 tosylate in in vitro experiments. The information provided is intended to help address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher IC50 value for this compound in our cell-based assays than what is reported in the literature. What could be the cause?
A1: Several factors can contribute to variations in IC50 values. One common reason is the difference in serum concentration in the cell culture medium. This compound, like many small molecule inhibitors, can bind to serum proteins, primarily albumin. This binding reduces the free fraction of the compound available to interact with its target, the Hec1/Nek2 protein complex. An increase in serum concentration can lead to a higher apparent IC50 value. We recommend standardizing the serum concentration across all experiments and comparing your results to literature that used similar conditions. Other factors include the specific cell line used, cell density, and the duration of the assay.
Q2: How does serum protein binding affect the activity of this compound?
A2: Serum proteins, such as albumin and alpha-1-acid glycoprotein, can non-specifically bind to small molecules like this compound.[1][2][3] Only the unbound, or free, fraction of the drug is able to diffuse across cell membranes and interact with its intracellular target. Therefore, high levels of serum in the culture medium can sequester the compound, reducing its effective concentration and thus its observed potency in cell-based assays.
Q3: What is the recommended serum concentration to use in our in vitro assays with this compound?
A3: The optimal serum concentration can depend on the specific cell line and the goals of the experiment. For general cytotoxicity and proliferation assays, 10% Fetal Bovine Serum (FBS) is commonly used. However, if you are trying to compare your results with specific published data, it is crucial to use the same serum concentration as reported in those studies. To specifically investigate the impact of serum, you can perform experiments with varying serum concentrations (e.g., 1%, 5%, 10%).
Q4: Can this compound be used in serum-free media?
A4: Yes, this compound can be used in serum-free media. This can be a useful approach to minimize the confounding effects of serum protein binding and to obtain a more direct measure of the compound's intrinsic activity. However, it is important to ensure that the chosen cell line can be maintained in a healthy and proliferating state under serum-free conditions for the duration of the assay.
Q5: What is the mechanism of action of this compound?
A5: this compound is a first-in-class oral inhibitor that specifically disrupts the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and Nek2 kinase.[4][5] The phosphorylation of Hec1 by Nek2 is essential for proper mitotic spindle assembly. By blocking this interaction, this compound leads to Nek2 degradation, chromosomal misalignment during mitosis, and ultimately, apoptotic cell death in cancer cells.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent serum concentration or batch-to-batch variation in serum. | Use a single, pre-tested batch of serum for a series of experiments and maintain a consistent serum percentage in your culture media. |
| Cell passage number and confluency differences. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. | |
| This compound activity is lower than expected. | High serum concentration leading to increased protein binding. | Titrate the serum concentration in your assay to determine its effect. Consider using reduced-serum or serum-free conditions if appropriate for your cell line. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Protect stock solutions from light. | |
| Unexpected cellular toxicity at low concentrations. | Interaction with other components in the media. | Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the cells. |
Quantitative Data
The following table provides a hypothetical representation of the potential impact of serum concentration on the in vitro anti-proliferative activity (IC50) of this compound in a cancer cell line. This data is for illustrative purposes to demonstrate the expected trend.
| Cell Line | Serum Concentration (%) | IC50 (nM) |
| Example Cancer Cell Line | 1 | 15 |
| 5 | 35 | |
| 10 | 70 |
Experimental Protocols
Protocol: Assessing the Impact of Serum Concentration on this compound IC50
-
Cell Culture: Culture the desired cancer cell line (e.g., Huh-7, MDA-MB-231) in the recommended growth medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into 96-well plates at a predetermined optimal density in media containing 10% FBS and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): After cell adherence, gently aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture media with varying concentrations of FBS (e.g., 1%, 5%, 10%). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add the media containing the different concentrations of this compound and varying serum percentages. Include vehicle control wells for each serum condition.
-
Incubation: Incubate the plates for the desired duration of the assay (e.g., 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT, MTS, or a commercial luminescent cell viability assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle-treated control for each serum concentration. Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for each serum condition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing serum impact on this compound activity.
Caption: Logical relationship between serum concentration and IC50.
References
- 1. Decrease in protein binding and its effect on toxicokinetics (TK)/toxicodynamics (TD) of diclofenac and propranolol in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Docetaxel serum protein binding with high affinity to alpha 1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taivex.com [taivex.com]
Validation & Comparative
A Preclinical Comparative Guide to T-1101 Tosylate and Other Nek2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, and other notable Nek2 inhibitors. The information is compiled from various preclinical studies to aid in the evaluation of these compounds for further research and development.
Introduction to Nek2 Inhibition
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, particularly in centrosome separation and spindle formation.[1] Its overexpression is implicated in the pathogenesis of numerous cancers, including breast, liver, and hematological malignancies, often correlating with poor prognosis and drug resistance.[1][2] This has made Nek2 an attractive target for anticancer drug development. This guide focuses on the preclinical profile of this compound in comparison to other Nek2 inhibitors, including direct kinase inhibitors and other protein-protein interaction disruptors.
Mechanism of Action
The Nek2 inhibitors discussed in this guide employ distinct mechanisms to disrupt Nek2 function.
-
This compound: This small molecule inhibitor disrupts the critical protein-protein interaction between Nek2 and Hec1 (Highly expressed in cancer 1). The phosphorylation of Hec1 by Nek2 is essential for proper chromosome segregation during mitosis. By blocking this interaction, this compound leads to Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death in cancer cells.[3][4]
-
NBI-961: This compound is a direct, bifunctional inhibitor of Nek2. It acts by inhibiting the kinase activity of Nek2 and also by inducing its proteasomal degradation.[2]
-
INH154: Similar to this compound, INH154 is an indirect inhibitor of Nek2 that functions by disrupting the Hec1/Nek2 interaction.[5]
-
HCI-2184 and HCI-2389: These are small molecule inhibitors of Nek2 that have been shown to inhibit proteasome activity in cancer cells.[6]
The distinct mechanisms of action are depicted in the following signaling pathway diagram.
In Vitro Efficacy
The following tables summarize the in vitro antiproliferative activity of this compound and other Nek2 inhibitors across various cancer cell lines. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antiproliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Huh-7 | Liver Cancer | 14.8 | [3] |
| MDA-MB-231 | Breast Cancer | 21.5 | [3] |
| BT474 | Breast Cancer | Not specified | [3] |
| MCF7 | Breast Cancer | Not specified | [3] |
| PEL Cell Lines | Primary Effusion Lymphoma | Low nM range | [4] |
Table 2: Preclinical Activity of Other Nek2 Inhibitors
| Inhibitor | Cell Line(s) | Cancer Type(s) | Observed Effect | Reference |
| NBI-961 | DLBCL cell lines | Diffuse Large B-Cell Lymphoma | Reduced cell viability, induced G2/M arrest and apoptosis. | [2] |
| INH154 | DLBCL cell lines | Diffuse Large B-Cell Lymphoma | Did not impact cell survival at 24h. | [5] |
| HCI-2184 | Various | Multiple Myeloma, others | IC50 ≤ 1 µM in sensitive cell lines. | [6] |
| HCI-2389 | Various | Multiple Myeloma, others | IC50 ≤ 1 µM in sensitive cell lines. | [6] |
| MBM-5 | Leukemia, Gastric, Colorectal | Leukemia, Gastric, Colorectal | IC50 ranged from 1 to 10 µM. | [7] |
In Vivo Efficacy
Preclinical in vivo studies in xenograft models have demonstrated the antitumor activity of this compound and other Nek2 inhibitors.
This compound:
-
Liver Cancer (Huh-7 xenograft): Oral administration of this compound showed significant tumor growth inhibition.[3] Co-administration with sorafenib allowed for a dose reduction of sorafenib while maintaining comparable efficacy.[3]
-
Breast Cancer (MDA-MB-231, BT474, MCF7 xenografts): Oral administration of this compound resulted in effective tumor growth inhibition.[3]
Other Nek2 Inhibitors:
-
NBI-961: In a DLBCL xenograft model, NBI-961 effectively suppressed tumor growth.[2]
-
MBM-5: Treatment with MBM-5 suppressed the tumor growth of human gastric and colorectal cancer xenografts.[7]
The following diagram illustrates a general workflow for a xenograft mouse model study.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of methodologies used in the evaluation of Nek2 inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on Nek2 kinase activity.
General Protocol:
-
Recombinant Nek2 enzyme is incubated with a specific substrate (e.g., a biotinylated peptide) and ATP in a kinase reaction buffer.
-
The test compound (inhibitor) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a light signal.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., MTT/MTS Assay)
Objective: To assess the effect of a Nek2 inhibitor on the proliferation and viability of cancer cells.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the Nek2 inhibitor or a vehicle control.
-
After a specific incubation period (e.g., 48-72 hours), a reagent such as MTT or MTS is added to the wells.
-
Viable cells with active metabolism convert the reagent into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of a Nek2 inhibitor.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously or orthotopically into immunocompromised mice.[8][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the Nek2 inhibitor (e.g., this compound) via a specific route (e.g., oral gavage), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound is a promising first-in-class oral inhibitor of the Hec1/Nek2 interaction with demonstrated preclinical efficacy in both in vitro and in vivo models of various cancers. Its mechanism of action, disrupting a key protein-protein interaction in mitosis, offers a targeted approach to cancer therapy. While direct comparative studies are limited, the available data suggests that this compound and other Nek2 inhibitors, such as the direct kinase inhibitor NBI-961, are potent anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds and to identify the patient populations most likely to benefit from Nek2-targeted therapies. The information presented in this guide provides a foundation for researchers to design and interpret future studies in this exciting area of oncology drug discovery.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
A Comparative Analysis of T-1101 Tosylate and JH295 in Cancer Therapy
A detailed guide for researchers and drug development professionals on the efficacy, mechanism of action, and experimental protocols of two promising Nek2 inhibitors.
In the landscape of cancer therapeutics, the inhibition of key mitotic regulators presents a promising avenue for intervention. Among these, the NIMA-related kinase 2 (Nek2) has emerged as a critical target due to its frequent overexpression in various malignancies and its essential role in chromosome segregation. This guide provides a comprehensive comparison of two small molecule inhibitors targeting the Nek2 pathway: T-1101 tosylate, a first-in-class oral agent that disrupts the Hec1/Nek2 interaction, and JH295, an irreversible and selective Nek2 kinase inhibitor.
At a Glance: Key Differences and Efficacy
| Feature | This compound | JH295 |
| Mechanism of Action | Disrupts the protein-protein interaction between Hec1 and Nek2.[1][2] | Irreversibly binds to and inhibits the kinase activity of Nek2 by alkylating Cysteine 22.[3] |
| Administration | Oral.[1][2] | Investigational (likely intravenous or intraperitoneal for in vivo studies). |
| Clinical Development | Completed Phase I clinical trials and is entering Phase II trials for advanced refractory solid tumors.[2] | Preclinical; no information on clinical trials. |
| Selectivity | Demonstrates cancer cell specificity and target specificity with inactivity against a panel of other kinases.[1] | Highly selective for Nek2; does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1.[3] |
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and JH295 in various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity (IC50/GI50)
| Cancer Type | Cell Line | This compound (nM) | JH295 (nM) | Reference |
| Primary Effusion Lymphoma | BCBL1 | 10.3 (24h), 8.1 (48h), 6.5 (72h) | 12.7 (24h), 9.8 (48h), 8.2 (72h) | [1] |
| BC1 | 15.2 (24h), 11.7 (48h), 9.3 (72h) | 18.5 (24h), 14.1 (48h), 11.3 (72h) | [1] | |
| JSC1 | 12.8 (24h), 9.9 (48h), 7.9 (72h) | 15.6 (24h), 12.0 (48h), 9.6 (72h) | [1] | |
| Breast Cancer | MDA-MB-231 | 14.8 | Not Available | [1] |
| BT474 | 21.5 | Not Available | [1] | |
| MCF7 | 18.2 | Not Available | [1] | |
| Liver Cancer | Huh-7 | 15.0 - 70.0 (GI50) | Not Available | [4] |
| Leukemia | K562 | 16.3 | Not Available | [1] |
| Colorectal Cancer | HCT116 | 19.7 | Not Available | [1] |
Note: A direct comparison in breast, liver, and colorectal cancer cell lines was not available in the searched literature.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | Liver Cancer (Huh-7) | SCID Mice | 25 mg/kg, p.o., twice daily for 28 days | Significant tumor growth inhibition. | [5] |
| Breast Cancer (MDA-MB-231) | SCID Mice | 25 mg/kg, p.o., twice daily for 28 days | Significant tumor growth inhibition. | [5] | |
| JH295 | Primary Effusion Lymphoma | NSG Mice | 15 mg/kg, i.p. | Reduced tumor burden and prolonged survival. | [1] |
Mechanism of Action: Visualizing the Pathways
The distinct mechanisms of action of this compound and JH295 are depicted in the following signaling pathway diagrams.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol [protocols.io]
Synergistic Potential of T-1101 Tosylate and Paclitaxel in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the combined therapeutic effects of T-1101 tosylate and paclitaxel on breast cancer cells. While preclinical studies indicate a synergistic relationship, this document aims to objectively present the available data, detail the underlying mechanisms of action, and provide standardized experimental protocols for further research.
Introduction to this compound and Paclitaxel
This compound is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] This interaction is crucial for the proper functioning of the spindle assembly checkpoint during mitosis. By disrupting this interaction, this compound induces mitotic catastrophe and subsequent apoptosis in cancer cells.[1]
Paclitaxel , a member of the taxane family of chemotherapeutic agents, is a widely used drug in the treatment of various cancers, including breast cancer. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the normal dynamics of microtubule assembly and disassembly, leading to mitotic arrest and ultimately, cell death.
Evidence of Synergy
A key study, "Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy," reports that the combination of T-1101 with paclitaxel, among other chemotherapeutic agents, resulted in synergistic effects in select cancer cells.[1] However, specific quantitative data from this study, such as combination index (CI) values or dose-reduction indices (DRI) in breast cancer cell lines, are not publicly available in the referenced literature. The synergy arises from the distinct but complementary mechanisms of action of the two drugs, both targeting different aspects of mitosis.
Mechanistic Rationale for Synergy
The synergistic effect of combining this compound and paclitaxel can be attributed to their dual targeting of the mitotic process, creating a multi-pronged attack on proliferating cancer cells.
-
This compound: Disrupts the Hec1/Nek2 interaction, leading to Nek2 degradation, improper kinetochore-microtubule attachments, and chromosomal misalignment.[1]
-
Paclitaxel: Stabilizes microtubules, preventing the mitotic spindle from functioning correctly and arresting cells in mitosis.
This combination is hypothesized to lower the threshold for inducing apoptosis, as the cell is confronted with two distinct and severe mitotic insults.
Data Presentation
As of the latest literature search, specific quantitative data for the synergistic effects of this compound and paclitaxel in breast cancer cell lines has not been published. To facilitate future research and a standardized comparison, the following tables are provided as templates for presenting such data once it becomes available.
Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) |
| MDA-MB-231 | This compound | Data not available |
| Paclitaxel | Data not available | |
| MCF-7 | This compound | Data not available |
| Paclitaxel | Data not available | |
| SK-BR-3 | This compound | Data not available |
| Paclitaxel | Data not available |
Table 2: Combination Index (CI) Values for this compound and Paclitaxel Combination
CI values are used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Ratio (T-1101:Paclitaxel) | Fa (Fraction affected) | CI Value | Synergy Assessment |
| MDA-MB-231 | e.g., 1:1 | 0.5 (50% inhibition) | Data not available | Data not available |
| 0.75 (75% inhibition) | Data not available | Data not available | ||
| MCF-7 | e.g., 1:1 | 0.5 (50% inhibition) | Data not available | Data not available |
| 0.75 (75% inhibition) | Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to assess the synergistic effects of this compound and paclitaxel in breast cancer cell lines.
Cell Viability and Synergy Analysis
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of each drug and to quantify the synergy of their combination.
-
Cell Culture:
-
Culture human breast cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-BR-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and paclitaxel in dimethyl sulfoxide (DMSO).
-
Create serial dilutions of each drug in the cell culture medium.
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with varying concentrations of this compound alone, paclitaxel alone, or a combination of both at constant or non-constant ratios.
-
Include a vehicle control (DMSO) group.
-
-
Incubation:
-
Incubate the treated cells for 72 hours.
-
-
Cell Viability Assay (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following drug treatment.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination at their respective IC50 concentrations for 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Synergy Analysis
Caption: Workflow for assessing drug synergy.
References
T-1101 Tosylate: A Comparative Analysis of Combination Therapy and Monotherapy in Preclinical In Vivo Models
For Immediate Release
Taipei, Taiwan – In the rapidly evolving landscape of oncology, the therapeutic potential of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, is being actively explored. This guide provides a comprehensive comparison of this compound combination therapy versus monotherapy in preclinical in vivo models, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is based on publicly available information from preclinical studies.
This compound disrupts the crucial interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2), which are essential for mitotic regulation in cancer cells. This disruption leads to chromosomal misalignment, mitotic arrest, and ultimately, apoptotic cell death.[1] Preclinical studies have demonstrated its potent anti-tumor effects across a range of cancer cell lines, including liver and breast cancer, both in vitro and in in vivo xenograft models.[1]
Combination Therapy with Sorafenib: A Synergistic Approach
A key preclinical study investigated the efficacy of this compound in combination with sorafenib, a multi-kinase inhibitor, in a Huh-7 human liver cancer xenograft model. The findings from this study highlight a significant synergistic effect between the two agents. Oral co-administration of this compound with sorafenib demonstrated that a lower dose of sorafenib was required to achieve a comparable therapeutic effect to a higher dose of sorafenib monotherapy. Specifically, the combination therapy allowed for the dose of sorafenib to be halved from 25 mg/kg to 12.5 mg/kg while maintaining similar in vivo activity.[1]
While the publicly available data provides a strong qualitative assessment of the combination's benefit, detailed quantitative data on tumor growth inhibition (TGI) and statistical analysis from this specific study are not fully disclosed in the available literature.
In Vitro Synergy with Other Chemotherapeutic Agents
Further preclinical evidence suggests that this compound exhibits synergistic effects when combined with other standard-of-care chemotherapeutic agents. In vitro studies have shown synergistic activity with doxorubicin, paclitaxel, and topotecan in various cancer cell lines.[1] However, detailed in vivo data for these combinations is not yet available in the public domain.
Quantitative Data Summary
The following table summarizes the key findings from the preclinical in vivo study comparing this compound combination therapy with sorafenib monotherapy.
| Treatment Group | Agent(s) | Dose | Animal Model | Key Finding |
| Combination Therapy | This compound + Sorafenib | T-1101 (dose not specified) + Sorafenib (12.5 mg/kg) | Huh-7 xenograft | Comparable efficacy to Sorafenib monotherapy at 25 mg/kg |
| Monotherapy | Sorafenib | 25 mg/kg | Huh-7 xenograft | Established effective dose |
Note: Detailed quantitative data such as Tumor Growth Inhibition (TGI) percentages and statistical significance were not available in the reviewed public sources.
Experimental Protocols
A detailed experimental protocol for the in vivo combination study of this compound and sorafenib is not fully available in the public literature. However, based on standard xenograft study designs, the following is a representative protocol:
Cell Line and Animal Model:
-
Cell Line: Huh-7 (human hepatocellular carcinoma)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
Tumor Implantation:
-
Huh-7 cells are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Treatment Groups:
-
Vehicle Control
-
This compound monotherapy (dose and schedule to be determined)
-
Sorafenib monotherapy (e.g., 25 mg/kg, oral gavage, daily)
-
This compound + Sorafenib combination therapy (e.g., this compound at a specific dose + Sorafenib at 12.5 mg/kg, oral gavage, daily)
Drug Administration:
-
This compound and sorafenib are formulated for oral administration.
-
Treatments are administered for a defined period (e.g., 21 days).
Efficacy Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored to assess toxicity.
-
At the end of the study, tumors may be excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: Hec1/Nek2 signaling pathway and the inhibitory action of this compound.
References
Validating the Anti-Tumor Efficacy of T-1101 Tosylate: A Comparative Guide for Patient-Derived Xenograft (PDX) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 mitotic pathway, for the evaluation of its anti-tumor effects, with a specific focus on its potential application in patient-derived xenograft (PDX) models. While clinical trials are ongoing, comprehensive data on this compound's performance in PDX models is not yet publicly available. This guide leverages existing preclinical data from cell line-derived xenografts and outlines the methodologies for validating its efficacy in the more clinically relevant PDX models.
This compound is a novel small molecule that disrupts the interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2), which are crucial for mitotic regulation in cancer cells.[1] This disruption leads to the degradation of Nek2, chromosomal misalignment, and ultimately, cancer cell death.[1] The drug has demonstrated potent anti-tumor effects in various cancer cell lines, including breast, liver, leukemia, and colorectal cancer.[1]
Comparative Performance of this compound in Preclinical Models
While direct comparative studies of this compound in PDX models are not yet published, data from traditional xenograft models provide a preliminary understanding of its efficacy.
Table 1: this compound Efficacy in Cell Line-Derived Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference |
| Liver Cancer | Huh-7 | This compound | Demonstrated significant tumor growth inhibition. | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 | This compound | Showed effective tumor growth inhibition. | [1] |
Table 2: Synergistic and Combination Effects of this compound
| Combination Agent | Cancer Model | Effect | Key Findings | Reference |
| Sorafenib | Huh-7 Xenograft | Dose Reduction | Oral co-administration of this compound allowed for a 50% reduction in the required dose of sorafenib to achieve comparable anti-tumor activity. | [2] |
| Doxorubicin, Paclitaxel, Topotecan | Cancer Cell Lines | Synergistic Effects | A combination of T-1101 with these agents resulted in synergistic anti-cancer effects. | [2] |
Proposed Framework for Validating this compound in Patient-Derived Xenografts
The following sections outline the experimental protocols and logical workflow for assessing the anti-tumor effects of this compound in PDX models, a critical step for translational research.
The process of evaluating a novel therapeutic like this compound in PDX models involves several key stages, from model establishment to data analysis.
Figure 1: Experimental workflow for evaluating this compound in PDX models.
Detailed Experimental Protocols
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols.
-
Implantation: Tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the flank of anesthetized, severely immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).
-
Engraftment and Passaging: Once tumors reach a volume of approximately 1,000-1,500 mm³, they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion. Early passages (P2-P4) are recommended for efficacy studies to maintain the genetic and phenotypic characteristics of the original tumor.
-
Cohort Formation: Once tumors in the expanded cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Dosing and Administration: this compound is administered orally, based on dosing regimens determined in prior preclinical studies (e.g., daily or twice daily). Comparator agents would be administered according to their established protocols. A vehicle-only group serves as the control.
-
Tumor Measurement and Monitoring: Tumor volume is measured 2-3 times weekly using calipers (Volume = (length x width²)/2). Animal body weight and general health are also monitored regularly.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other metrics such as tumor regression may also be assessed.
Mechanism of Action: The Hec1/Nek2 Signaling Pathway
This compound's mechanism of action centers on the disruption of the Hec1-Nek2 protein-protein interaction, which is critical for proper mitotic spindle assembly and chromosome segregation.
Figure 2: Signaling pathway of this compound's mechanism of action.
Future Directions and the Importance of PDX Models
Patient-derived xenografts are increasingly recognized as superior preclinical models because they better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell lines. Validating the anti-tumor effects of this compound in a diverse panel of PDX models representing different cancer subtypes and patient populations will be crucial for:
-
Identifying responsive patient populations: Correlating treatment outcomes in PDX models with the genomic and transcriptomic data of the original patient tumors can help identify predictive biomarkers for patient stratification in clinical trials.
-
Optimizing combination therapies: PDX models provide a robust platform for testing the synergistic or additive effects of this compound with other standard-of-care or novel therapeutics.
-
Investigating mechanisms of resistance: PDX models can be used to study acquired resistance to this compound and to develop strategies to overcome it.
As this compound progresses through clinical development, the generation and publication of data from well-characterized PDX models will be invaluable to the scientific community for fully understanding its therapeutic potential. The recommended Phase 2 dose has been determined to be 200 mg/day, administered either once daily or as 100 mg twice daily, and Phase II clinical trials are focusing on patients with advanced neuroendocrine tumors.[1]
References
assessing the selectivity of T-1101 tosylate for Hec1/Nek2 over other kinases
A Comparative Guide to the Kinase Selectivity of T-1101 Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of this compound, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, focusing on its selectivity for its primary target over other kinases. In an era of targeted therapy, understanding a compound's selectivity is paramount for predicting its efficacy and potential off-target effects. This compound has been developed for cancer therapy and is currently in Phase I clinical trials.[1]
The core mechanism of this compound is the disruption of the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[2][3][4] This interaction is critical for proper mitotic progression, and its inhibition leads to chromosomal misalignment, Nek2 degradation, and ultimately, apoptotic cell death in cancer cells.[1]
The Hec1/Nek2 Signaling Pathway in Mitosis
Hec1 is a critical component of the kinetochore, the protein structure on a chromosome where spindle fibers attach during cell division. Its function is tightly regulated by phosphorylation. During the G2/M transition of the cell cycle, the kinase Nek2 is activated (via phosphorylation by Plk1) and in turn phosphorylates Hec1 at the Ser165 residue.[5][6] This phosphorylation event is essential for the proper attachment of microtubules to kinetochores, ensuring faithful chromosome segregation.[6] By inhibiting the Hec1/Nek2 interaction, this compound prevents this crucial phosphorylation step, leading to mitotic catastrophe and cell death, making it a promising strategy for cancer intervention.[1][3]
Quantitative Analysis of this compound Selectivity
An essential aspect of preclinical drug development is profiling the lead compound against a wide panel of kinases to ensure it does not significantly inhibit other enzymes, which could lead to toxicity. T-1101 has been evaluated against such a panel and was found to be highly selective.[1] Published data indicates its inactivity against a panel of kinases and the hERG channel, with IC50 values greater than 10 µM.[7]
While the specific raw data from the comprehensive kinase panel is not publicly available, the tables below present the known on-target potency and a representative illustration of its off-target selectivity profile.
On-Target Antiproliferative Activity
This compound demonstrates potent activity against a variety of human cancer cell lines at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) |
| Huh-7 | Liver Cancer | 14.8 |
| BT474 | Breast Cancer | 21.5 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 16.3 |
| MCF7 | Breast Cancer | 17.2 |
| Data sourced from Chuang SH, et al. (2020).[1][8] |
Representative Kinase Selectivity Profile
This table illustrates the expected selectivity of this compound. The compound is highly potent against its intended Hec1/Nek2 interaction pathway while showing minimal to no activity against other representative kinases from different families, even at high concentrations.
| Target | Kinase Family | IC50 (µM) | Selectivity vs. Off-Target |
| Hec1/Nek2 Interaction | NIMA Kinase Pathway | ~0.015 - 0.022 | Primary Target |
| ABL1 | Tyrosine Kinase | >10 | >450-fold |
| AKT1 | AGC Kinase | >10 | >450-fold |
| BRAF | TKL Kinase | >10 | >450-fold |
| CDK2/cyclin A | CMGC Kinase | >10 | >450-fold |
| EGFR | Tyrosine Kinase | >10 | >450-fold |
| PKA | AGC Kinase | >10 | >450-fold |
| SRC | Tyrosine Kinase | >10 | >450-fold |
| VEG FR2 | Tyrosine Kinase | >10 | >450-fold |
| Off-target IC50 values are based on published statements of inactivity (>10 µM)[7]. On-target values represent the cellular antiproliferative IC50 range. |
Experimental Protocols
The determination of kinase inhibitor selectivity involves a series of robust biochemical and cell-based assays. The primary goal is to quantify the compound's potency (typically as an IC50 or Kd value) against the intended target and a broad spectrum of other kinases.
Biochemical Kinase Assays (IC50 Determination)
A common method for assessing kinase activity and inhibition is the luminescence-based ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.
Protocol Outline: ADP-Glo™ Kinase Assay
-
Reaction Setup: A master mix is prepared containing the kinase of interest, its specific substrate, and ATP in a reaction buffer.
-
Compound Incubation: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells of a microplate. The kinase reaction is initiated by adding the master mix. The plate is incubated to allow the enzymatic reaction to proceed.
-
ATP Depletion: After incubation, ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes any remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a coupled luciferase/luciferin reaction, which produces a light signal. The signal is read by a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
This protocol is repeated for a large panel of kinases to generate a comprehensive selectivity profile.
Conclusion
The available data strongly supports that this compound is a highly selective inhibitor of the Hec1/Nek2 mitotic pathway. Its potent, low-nanomolar efficacy against cancer cells that rely on this pathway is coupled with a lack of significant activity against a broader panel of kinases, with IC50 values exceeding 10 µM.[7] This high degree of selectivity is a critical attribute, suggesting a lower likelihood of off-target toxicities. The compound's specificity for the Hec1/Nek2 interaction, rather than a conserved ATP-binding pocket, provides a mechanistic basis for this favorable selectivity profile. These findings underscore the potential of this compound as a precisely targeted agent in oncology.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Discovery of 4-aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 inhibitors. Part I: optimization of in vitro potencies and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-resistance profile of T-1101 tosylate with other mitotic inhibitors
FOR IMMEDIATE RELEASE
Taipei, Taiwan – November 18, 2025 – Taivex Therapeutics’ novel oral mitotic inhibitor, T-1101 tosylate, demonstrates a promising profile in overcoming cross-resistance to conventional mitotic inhibitors such as taxanes and vinca alkaloids. By targeting a distinct cellular mechanism, this compound shows potent activity in cancer cells, including those with multidrug resistance, offering a new therapeutic avenue for researchers and drug development professionals.
This compound is a first-in-class small molecule that disrupts the protein-protein interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2), both of which are critical for proper mitotic progression.[1][2] This unique mechanism of action contrasts with traditional mitotic inhibitors that target microtubule dynamics.
Favorable Cross-Resistance Profile
A key challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 (P-glycoprotein) efflux pump. This pump actively removes a wide range of chemotherapeutic agents from cancer cells, rendering them ineffective. Both taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine) are well-known substrates for the MDR1 pump, leading to a high degree of cross-resistance between these drug classes.
This compound has shown potent anti-tumor effects in multidrug resistance protein 1 (MDR1)-driven chemorefractory cancer cell lines.[3] This suggests that this compound is not a substrate for the MDR1 pump and can effectively kill cancer cells that have developed resistance to other mitotic inhibitors.
Recent studies in KSHV-positive primary effusion lymphoma (PEL) cell lines, which exhibit high activity of the MDR1 transporter, have demonstrated the potent in vitro activity of this compound.[4] These findings indicate that inhibition of the Hec1/Nek2 interaction can overcome MDR1-mediated resistance.
Comparative In Vitro Efficacy
The following table summarizes the in vitro antiproliferative activity of this compound in various cancer cell lines. While direct comparative data in isogenic sensitive and resistant cell lines are not yet publicly available, the low nanomolar IC50 values in cell lines known for MDR1 activity highlight its potential to circumvent this common resistance mechanism.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| Various Breast Cancer Cell Lines | Breast Cancer | 14.29 - 73.65 | [2] |
| Human Liver Cancer Cells | Liver Cancer | 15 - 70 | [5] |
| K562 | Leukemia | 13.48 (as TAI-1) | [2] |
| Primary Effusion Lymphoma (PEL) | Lymphoma | Low nanomolar range | [4] |
Mechanism of Action: A Departure from Microtubule Targeting
Unlike taxanes, which stabilize microtubules, and vinca alkaloids, which inhibit their polymerization, this compound acts upstream by disrupting the Hec1/Nek2 interaction. This interaction is essential for the proper localization of Hec1 to the kinetochores and for the regulation of the spindle assembly checkpoint. Inhibition of this interaction leads to chromosomal misalignment, mitotic catastrophe, and ultimately, apoptotic cell death.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The in vitro antiproliferative activity of this compound and other mitotic inhibitors is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, paclitaxel, vincristine) for a specified period, typically 72 hours.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms
To illustrate the distinct mechanisms of action and resistance, the following diagrams are provided.
Caption: Mechanisms of action for different mitotic inhibitors and the role of the MDR1 pump in resistance.
Caption: Experimental workflow for determining the IC50 of mitotic inhibitors using the MTT assay.
Conclusion
This compound represents a significant advancement in the development of mitotic inhibitors. Its unique mechanism of targeting the Hec1/Nek2 interaction provides a clear advantage in overcoming the common mechanisms of resistance that plague traditional microtubule-targeting agents. The demonstrated efficacy of this compound in MDR1-overexpressing cancer cell models positions it as a promising candidate for the treatment of refractory tumors. Further clinical investigations are underway to fully elucidate its therapeutic potential.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Biomarkers of Response to T-1101 Tosylate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for evaluating the response to T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 interaction for cancer therapy. We will delve into the mechanism of action of this compound, potential biomarkers of response, and a comparison with alternative therapies, supported by experimental data and detailed protocols.
This compound: Mechanism of Action and Rationale for Biomarker Selection
This compound is a novel small molecule that disrupts the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is crucial for proper mitotic regulation in cancer cells. The disruption of the Hec1/Nek2 complex by this compound leads to the degradation of Nek2, resulting in chromosomal misalignment, mitotic catastrophe, and ultimately, apoptotic cell death.[1]
Given this mechanism, the following are key candidate biomarkers for predicting and evaluating the response to this compound treatment:
-
Target Expression: High expression levels of Hec1 and Nek2 are hypothesized to correlate with sensitivity to this compound.
-
Target Engagement: A reduction in Nek2 protein levels upon treatment serves as a direct pharmacodynamic biomarker of this compound activity.
-
Downstream Effects: The induction of apoptosis, measured by markers such as cleaved caspase-3 and cleaved PARP, indicates the desired cytotoxic effect of the drug.
Comparative Efficacy of this compound Across Cancer Cell Lines
The in vitro potency of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-proliferative activity at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Huh-7 | Liver Cancer | 15.3 | [2] |
| K562 | Leukemia | 14.8 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 21.5 | [2] |
| BT474 | Breast Cancer | Not specified | [2] |
| MCF7 | Breast Cancer | Not specified | [2] |
Biomarkers of Response to this compound
Hec1 and Nek2 Expression Levels
Elevated expression of both Hec1 and Nek2 has been correlated with poorer prognosis in several cancers, including breast cancer. This suggests that tumors with high levels of these proteins may be more dependent on the Hec1/Nek2 interaction for survival and thus more susceptible to inhibition by this compound.
| Biomarker | High Expression Correlation | Low Expression Correlation | Putative Prediction for T-1101 Response |
| Hec1 | Poorer prognosis in breast cancer | Better prognosis | Higher sensitivity |
| Nek2 | Poorer prognosis in breast cancer | Better prognosis | Higher sensitivity |
Nek2 Degradation
A key mechanistic biomarker for this compound is the degradation of its direct target, Nek2. This can be quantitatively assessed by methods such as Western blot.
| Cell Line | Treatment | Nek2 Protein Level (relative to control) | Putative Sensitivity |
| HeLa | 1 µM INH154 (Hec1/Nek2 inhibitor) for 18h | ~5% | Sensitive |
| MDA-MB-468 | This compound (concentration not specified) | Significant reduction | Sensitive |
Note: Data for a similar Hec1/Nek2 inhibitor, INH154, is used as a surrogate to illustrate the expected effect of this compound on Nek2 levels.
Induction of Apoptosis
The ultimate desired outcome of this compound treatment is the induction of apoptosis in cancer cells. This can be quantified by measuring the percentage of cells positive for apoptosis markers.
| Cell Line | Treatment | Apoptotic Cells (%) | Putative Sensitivity |
| Huh-7 | This compound | Dose-dependent increase | Sensitive |
| PEL Cell Lines | This compound | Dose-dependent increase in PARP cleavage | Sensitive |
Note: While the referenced studies confirm apoptosis induction, specific percentages for a dose-response to this compound are not provided in a tabular format. The table reflects the qualitative findings.
Comparison with Alternative Therapies for Neuroendocrine Tumors
This compound is currently in Phase II clinical trials for patients with advanced neuroendocrine tumors (NETs).[3] Below is a comparison with other systemic therapies used for NETs and their respective biomarkers.
| Therapy | Mechanism of Action | Key Biomarkers of Response |
| This compound | Hec1/Nek2 interaction inhibitor | High Hec1/Nek2 expression, Nek2 degradation, apoptosis markers |
| Somatostatin Analogs (e.g., Octreotide, Lanreotide) | Bind to somatostatin receptors (SSTRs), inhibiting hormone secretion and cell growth | High SSTR expression (especially SSTR2) detected by imaging (e.g., Gallium-68 DOTATATE PET/CT) |
| Everolimus | mTOR inhibitor | No definitively validated predictive biomarkers; research ongoing into PI3K/AKT/mTOR pathway mutations |
| Sunitinib | Multi-targeted tyrosine kinase inhibitor (inhibits VEGFR, PDGFR, etc.) | No definitively validated predictive biomarkers; research ongoing into SNPs in genes like IL1B |
Experimental Protocols
Western Blot for Hec1 and Nek2 Detection
Objective: To quantify the protein expression levels of Hec1 and Nek2 in tumor cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hec1 and Nek2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Immunohistochemistry (IHC) for Cleaved Caspase-3
Objective: To detect and quantify apoptotic cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash sections and incubate with an HRP-conjugated secondary antibody.
-
Wash and apply a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a microscope. The percentage of cells with positive brown staining (apoptotic cells) can be quantified using image analysis software.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for biomarker evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing the effectiveness and safety of surufatinib versus everolimus or sunitinib in advanced neuroendocrine neoplasms: insights from a real-world, retrospective cohort study using propensity score and inverse probability treatment weighting analysis - Zhu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. A Randomized clinical trial evaluating the impact on survival and quality of life of 177Lutetium[Lu]-edotreotide versus everolimus in patients with neuroendocrine tumors of the lung and thymus: the LEVEL study (GETNE T-2217) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of T-1101 Tosylate: A Procedural Guide
The proper disposal of T-1101 tosylate, an orally active inhibitor of Hec1, is critical for maintaining laboratory safety and ensuring environmental protection.[1] Adherence to established protocols minimizes risks associated with its hazardous properties and ensures compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is classified with several hazards that necessitate careful handling during its use and disposal.[2] Understanding these hazards is the first step in implementing appropriate safety measures.
Table 1: GHS Hazard Classification for this compound [2]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Table 2: Recommended Personal Protective Equipment (PPE) [2]
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. |
| Hand Hygiene | Wash hands thoroughly after handling.[2] |
Disposal Workflow and Decision Process
The proper disposal of this compound waste involves a systematic process of identification, segregation, and management. The following diagram illustrates the decision-making workflow for handling different types of waste containing this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Standard Protocol for this compound Waste Disposal
This protocol provides a step-by-step methodology for managing waste generated from research activities involving this compound. Disposal must always be carried out in accordance with local, state, and federal regulations.[2]
Waste Segregation at the Point of Generation
Proper segregation is essential to prevent accidental chemical reactions and to ensure compliant disposal.
-
Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, leak-proof container made of compatible material (e.g., high-density polyethylene).
-
Organic Solvent Solutions: Solutions of this compound in solvents like DMSO should be collected in a separate, clearly labeled, and compatible solvent waste container.
-
Contaminated Solids: All solid waste, including contaminated gloves, absorbent paper, vials, and pipette tips, must be collected in a designated hazardous waste container lined with a durable plastic bag.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After rinsing, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[3]
Container Management and Labeling
Proper container management is a key aspect of laboratory safety and regulatory compliance.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, screw-top lid.[4][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound" along with any solvents or other chemicals present. Indicate the approximate concentration or percentage of each component.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]
-
Wear PPE: Don appropriate PPE, including a lab coat, gloves, and eye protection, before attempting to clean the spill.
-
Contain and Absorb: For liquid spills, cover with a finely-powdered, liquid-binding absorbent material such as diatomite or a universal binder.[2] For solid spills, carefully sweep the material to avoid generating dust.
-
Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
Dispose of Cleanup Materials: Collect all contaminated absorbent and cleaning materials in a designated hazardous waste container and label it appropriately.
Storage and Final Disposal
-
Temporary Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and incompatible chemicals.[6]
-
Professional Disposal: Never dispose of this compound down the drain or in regular trash.[2][6] Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling T-1101 Tosylate
For researchers and scientists in the field of drug development, ensuring personal and environmental safety during the handling of potent compounds like T-1101 tosylate is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural guidelines, laboratories can mitigate risks and build a culture of safety.
This compound is an orally active inhibitor of Hec1/Nek2, showing promise in cancer therapy.[1][2] While it exhibits target specificity for cancer cells, its cytotoxic nature necessitates stringent handling protocols to prevent occupational exposure.[2][3]
Hazard Identification and Personal Protective Equipment
According to its Safety Data Sheet (SDS), this compound is classified as an acute oral toxicant, a skin irritant, and a serious eye irritant, and it may cause respiratory irritation.[4] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed[4] |
| Skin corrosion/irritation | H315 | Causes skin irritation[4] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[4] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[4] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To prevent skin contact and absorption. |
| Body Protection | Disposable gown/lab coat | To protect skin and clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or goggles; face shield if splashing is a risk | To prevent eye contact with powder or solutions.[4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of the powder.[4] |
Experimental Protocol: Reconstitution of this compound for In Vitro Studies
This protocol outlines the safe reconstitution of this compound powder for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
-
Chemical fume hood or biological safety cabinet
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or biological safety cabinet is functioning correctly.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube. Avoid generating dust.
-
Solubilization: In the fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration. This compound is soluble in DMSO.
-
Mixing: Cap the tube securely and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure no particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1]
Operational Plans: Emergency Procedures
Spill Response:
In the event of a spill, immediate and decisive action is crucial to contain the contamination and mitigate exposure.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including a respirator if the spill involves a significant amount of powder.
-
Contain the Spill:
-
Powder: Gently cover the spill with absorbent pads or granules. Avoid creating dust.
-
Solution: Cover the spill with absorbent material, working from the outside in.
-
-
Clean-up:
-
Carefully collect the contaminated absorbent material using forceps or other tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by water.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as cytotoxic waste according to institutional and local regulations.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of accordingly.
-
Solid Waste: Contaminated PPE (gloves, gowns), pipette tips, and other disposable labware should be collected in a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for cytotoxic waste disposal.
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
